2-(2-Bromoethoxy)anisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRPKYRJVDJZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365183 | |
| Record name | 2-(2-Bromoethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-59-6 | |
| Record name | 1-(2-Bromoethoxy)-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethoxy)-2-methoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Bromoethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 1-(2-bromoethoxy)-2-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2-Bromoethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Bromoethoxy)anisole, a key organic intermediate. It covers its chemical and physical properties, detailed experimental protocols for its synthesis, reactivity profile, applications in drug development, and essential safety information.
Core Properties of this compound
This compound, also known as 1-(2-Bromoethoxy)-2-methoxybenzene, is an aromatic ether with the CAS Number 4463-59-6 .[1] Its structure features a methoxy group and a bromoethoxy group attached to a benzene ring at positions 1 and 2, respectively. This bifunctional nature makes it a versatile reagent in organic synthesis.
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 4463-59-6 | [1][2][3] |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 231.09 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid / Pale Beige Solid | [1] |
| Melting Point | 43-45 °C | ChemBK |
| Boiling Point | 258-260 °C (at 760 Torr); 135-140 °C (at 7 Torr) | [1] |
| Density | 1.382 ± 0.06 g/cm³ (Predicted) | ChemBK |
| Flash Point | 114 °C | ChemBK |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemBK |
| InChI Key | PBRPKYRJVDJZTF-UHFFFAOYSA-N | [4][5] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the Williamson ether synthesis, reacting guaiacol (2-methoxyphenol) with an excess of 1,2-dibromoethane.
This protocol details a general method for the synthesis of this compound.[2]
-
Materials and Reagents:
-
Guaiacol (2-methoxyphenol)
-
1,2-Dibromoethane
-
Acetone (anhydrous)
-
Potassium carbonate (K₂CO₃), finely ground
-
Potassium iodide (KI), catalytic amount
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guaiacol (0.08 mol) and potassium carbonate (0.04 mol) in 30 mL of anhydrous acetone.
-
Addition of Alkylating Agent: In a separate flask, dissolve 1,2-dibromoethane (0.02 mol) in 40 mL of acetone. Add this solution dropwise to the stirring mixture of guaiacol and potassium carbonate.
-
Catalysis and Reflux: Add a catalytic amount of potassium iodide (0.3 mmol) to the reaction mixture. Heat the mixture to 60 °C and allow it to stir for 24-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the inorganic residue (potassium salts) by filtration.
-
Concentration: Concentrate the organic phase (filtrate) under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with an ethyl acetate/hexane mixed solvent system to yield pure this compound.[2]
-
Caption: Synthesis workflow for this compound.
Reactivity Profile
The reactivity of this compound is governed by its two primary functional components: the alkyl bromide and the substituted aromatic ring.
-
Alkyl Bromide Moiety: The bromoethoxy group is an excellent electrophilic site. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows this compound to act as an effective alkylating agent in S_N2 reactions, transferring the 2-(o-methoxyphenoxy)ethyl group to various nucleophiles such as amines, phenols, and thiols.[6]
-
Anisole Ring Moiety: The methoxy group (-OCH₃) on the benzene ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[7] Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur primarily at the positions ortho and para to the methoxy group (positions 4 and 6). The steric hindrance from the adjacent ethoxy group may favor substitution at the para position.
Caption: Dual reactivity sites of this compound.
Applications in Drug Development
This compound serves primarily as a building block and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]
Its structural motif is found in drugs like Tamsulosin, an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[8][9] The key intermediate in many Tamsulosin syntheses is 2-(2-ethoxyphenoxy)ethyl bromide, a closely related analogue.[8] this compound can be used to synthesize variations of such compounds for structure-activity relationship (SAR) studies. It has also been identified as a Tamsulosin impurity, making its synthesis and characterization relevant for quality control in drug manufacturing. Furthermore, some sources suggest its potential use as an HIV inhibitor, though this application is less documented.[2]
Caption: Contextual workflow of intermediates in drug synthesis.
Predicted Spectroscopic Data
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons (multiplets in the δ 6.8-7.5 ppm range), two triplets for the ethoxy protons (-O-CH₂- and -CH₂-Br) between δ 3.5-4.5 ppm, and a singlet for the methoxy protons (-OCH₃) around δ 3.8 ppm.
-
¹³C NMR: The spectrum would display four distinct signals for the aromatic carbons, signals for the two ethoxy carbons, and a signal for the methoxy carbon.
-
IR Spectroscopy: Key absorption bands would include C-O stretching for the aryl-alkyl ether and the anisole moiety, C-H stretching for the aromatic and aliphatic groups, and C-Br stretching at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.[13] Common fragmentation pathways would likely involve the cleavage of the C-Br bond and the ether linkages.
Safety and Handling
This compound is classified as a harmful and irritant compound.[1]
-
Hazards:
-
H302: Harmful if swallowed.
-
H412: Harmful to aquatic life with long-lasting effects.
-
May cause irritation to the eyes, skin, and respiratory system.[1]
-
-
Safety Precautions:
References
- 1. chembk.com [chembk.com]
- 2. This compound | 4463-59-6 [chemicalbook.com]
- 3. This compound|4463-59-6--Chang Zhou Rui Ming Pharmaceutical Co., Ltd. [chengnanchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. PubChemLite - this compound (C9H11BrO2) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google Patents [patents.google.com]
- 10. 2-Bromoanisole | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Bromoanisole(578-57-4) IR Spectrum [chemicalbook.com]
- 12. 2-Bromoanisole(578-57-4) 1H NMR [m.chemicalbook.com]
- 13. Benzene, (2-bromoethoxy)- [webbook.nist.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromoethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Bromoethoxy)anisole. The information presented herein is intended to support research and development activities by offering detailed data, experimental methodologies, and visual workflows pertinent to the synthesis and characterization of this compound.
Introduction
This compound, also known as 1-(2-Bromoethoxy)-2-methoxybenzene, is an organic compound that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring an anisole moiety connected to a bromoethoxy group, makes it a versatile building block for the synthesis of more complex molecules, including phenyl ether compounds and potential pharmaceutical agents. For instance, it has been investigated for its potential use as an HIV inhibitor.[1] A thorough understanding of its physicochemical properties is essential for its effective application in laboratory synthesis and drug development pipelines.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is crucial for predicting its behavior in different solvents and under various reaction conditions.
| Property | Value | References |
| CAS Number | 4463-59-6 | [2] |
| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |
| Molecular Weight | 231.09 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [2][4] |
| Melting Point | 43-45 °C (recrystallized from ethanol) | [2] |
| Boiling Point | 135-140 °C at 7 Torr (9.33 hPa) | [3] |
| 258-260 °C at 760 mmHg (Predicted) | ||
| 270.3 °C at 760 mmHg | [2] | |
| Density | 1.382 ± 0.06 g/cm³ (Predicted) | |
| 1.4 ± 0.1 g/cm³ | [3] | |
| Solubility | Soluble in organic solvents like ethanol and ether.[2] Insoluble in water.[2] Slightly soluble in Chloroform and Methanol. | [2] |
| Flash Point | 114 °C | [2] |
| Refractive Index | 1.534 | [2] |
| Vapor Pressure | 0.0115 mmHg at 25°C | [2] |
| Storage Condition | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of scientific findings. This section outlines the synthesis of this compound and general procedures for determining its key physical properties.
The synthesis of this compound can be achieved via a Williamson ether synthesis. A general method involves the reaction of guaiacol (2-methoxyphenol) with 1,2-dibromoethane.[1]
Materials:
-
Guaiacol (2-methoxyphenol)
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI) (catalyst)
-
Acetone
-
Ethyl acetate/hexane mixture for chromatography
Procedure:
-
Dissolve 1,2-dibromoethane (0.02 mol) in 40 mL of acetone.
-
In a separate flask, prepare a solution of guaiacol (0.08 mol) and potassium carbonate (0.04 mol) in 30 mL of acetone.
-
Slowly add the 1,2-dibromoethane solution dropwise to the guaiacol solution with stirring.
-
Add a catalytic amount of potassium iodide (0.3 mmol) to the reaction mixture.
-
Heat the mixture at 60 °C and stir for 24-72 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the inorganic residue (potassium carbonate and salts).
-
Concentrate the organic phase under vacuum to remove the acetone.
-
Purify the crude product by silica gel column chromatography, using an ethyl acetate/hexane mixture as the eluent, to yield pure this compound.[1]
The melting point is a crucial indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Introduce a small amount of the crystalline this compound into a capillary tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat it again, but slowly (approximately 2 °C per minute) as the temperature approaches the previously observed melting range.
-
Record the temperature at which the solid first begins to melt (T₁) and the temperature at which the entire sample becomes a liquid (T₂). The melting point range is reported as T₁-T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with oil)
Procedure:
-
Place a few milliliters of this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.
-
Attach the test tube to a thermometer.
-
Immerse the assembly in a heating bath, ensuring the liquid level in the bath is above the liquid level in the test tube.
-
Heat the bath gently. As the liquid's boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Remove the heat source and allow the bath to cool slowly.
-
The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.[3]
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow, adhering to the specified design constraints.
Safety and Handling
This compound is classified as harmful and an irritant. It is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system. It is also considered harmful to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Avoid release to the environment.
-
In case of contact with eyes or skin, flush the affected area with plenty of water immediately and seek medical attention if necessary.
The compound is stable at room temperature and does not present a significant fire or explosion risk. Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C).[2]
References
Solubility Profile of 2-(2-Bromoethoxy)anisole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Bromoethoxy)anisole, a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document outlines its solubility in common organic solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Qualitative Solubility Data
The solubility of this compound is primarily qualitative at present, with specific quantitative data not widely available in published literature. The compound is generally characterized as being soluble in a range of common organic solvents and insoluble in water. A summary of its known qualitative solubility is presented in the table below.
| Solvent | Polarity | Solubility |
| Water | High | Insoluble |
| Ethanol | Polar Protic | Soluble |
| Methanol | Polar Protic | Slightly Soluble |
| Diethyl Ether | Non-Polar | Soluble |
| Chloroform | Polar Aprotic | Slightly Soluble |
Experimental Protocols for Solubility Determination
The following protocols describe standard laboratory methods for the qualitative and semi-quantitative assessment of the solubility of a solid organic compound such as this compound.
General Qualitative Solubility Test
Objective: To rapidly assess the solubility of this compound in a variety of solvents at room temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate, toluene, hexane)
-
Deionized water
-
Small test tubes or vials (13x100 mm)
-
Spatula
-
Vortex mixer
-
Graduated pipettes or cylinders
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Addition of Solute: Into each labeled test tube, add approximately 10-20 mg of this compound.
-
Addition of Solvent: To each test tube, add 1 mL of the corresponding solvent.
-
Mixing: Cap the test tubes securely and agitate them vigorously using a vortex mixer for 30-60 seconds.
-
Observation: Allow the samples to stand for at least one minute and visually inspect for any undissolved solid. Hold the test tube against a contrasting background to aid observation.
-
Classification:
-
Soluble: No visible solid particles remain.
-
Slightly Soluble: A significant portion of the solid has dissolved, but some undissolved particles are still visible.
-
Insoluble: The solid appears largely undissolved.
-
-
Record Results: Document the observations for each solvent.
Solubility Determination in Aqueous Acid and Base
Objective: To determine the solubility of this compound in acidic and basic aqueous solutions, which can indicate the presence of basic or acidic functional groups.
Materials:
-
This compound
-
5% (w/v) Hydrochloric Acid (HCl) solution
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Small test tubes or vials (13x100 mm)
-
Spatula
-
Vortex mixer
-
pH paper
Procedure:
-
Water Insolubility Confirmation: First, confirm that this compound is insoluble in deionized water following the "General Qualitative Solubility Test."
-
Acid Solubility Test:
-
Add approximately 10-20 mg of this compound to a clean test tube.
-
Add 1 mL of 5% HCl solution.
-
Vortex for 30-60 seconds and observe. If the compound dissolves, it suggests the presence of a basic functional group (e.g., an amine).
-
-
Base Solubility Test:
-
Add approximately 10-20 mg of this compound to a clean test tube.
-
Add 1 mL of 5% NaOH solution.
-
Vortex for 30-60 seconds and observe. If the compound dissolves, it suggests the presence of an acidic functional group (e.g., a phenol or carboxylic acid).
-
-
Record Results: Note the solubility in each aqueous solution.
Experimental Workflow
The logical progression for determining the qualitative solubility of an organic compound like this compound is depicted in the following workflow diagram. This systematic approach ensures a comprehensive initial solubility screen.
Caption: Workflow for Qualitative Solubility Testing of this compound.
Spectroscopic Profile of 2-(2-Bromoethoxy)anisole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Bromoethoxy)anisole, tailored for researchers, scientists, and professionals in drug development. The document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.
Spectroscopic Data
Due to the limited availability of experimentally recorded spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds such as anisole and 2-bromoanisole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the bromoethoxy side chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8-7.2 | Multiplet | 4H | Ar-H |
| ~ 4.3 | Triplet | 2H | -OCH₂- |
| ~ 3.8 | Singlet | 3H | -OCH₃ |
| ~ 3.6 | Triplet | 2H | -CH₂Br |
¹³C NMR (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 157 | Ar-C (C-O) |
| ~ 148 | Ar-C (C-O) |
| ~ 110-125 | Ar-C |
| ~ 69 | -OCH₂- |
| ~ 55 | -OCH₃ |
| ~ 29 | -CH₂Br |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. The presence of an aromatic ring, an ether linkage, and a carbon-bromine bond will be the key features.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H Stretch |
| ~ 1600, 1500 | Strong, Medium | Aromatic C=C Stretch |
| ~ 1250 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |
| ~ 1040 | Strong | Symmetric C-O-C Stretch (Aryl ether) |
| ~ 650-550 | Strong | C-Br Stretch |
Mass Spectrometry (MS) (Predicted)
The mass spectrum of this compound (C₉H₁₁BrO₂) will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
| m/z | Ion | Notes |
| 230/232 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 123 | [M - CH₂CH₂Br]⁺ | Loss of the bromoethoxy side chain. |
| 107 | [C₇H₇O]⁺ | A common fragment for methoxy-substituted aromatic compounds. |
| 95/97 | [CH₂CH₂Br]⁺ | Bromoethyl cation. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a compound like this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one or two drops of liquid this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to create a thin liquid film between the plates.
Instrument Parameters (FT-IR):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty sample compartment should be acquired before running the sample spectrum.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrument Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1-2 scans/second.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Synthesis and Characterization of 2-(2-Bromoethoxy)anisole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis and characterization of 2-(2-Bromoethoxy)anisole, a key intermediate in various organic syntheses. The document outlines a robust synthetic protocol based on the Williamson ether synthesis and offers a comprehensive analysis of its structural confirmation through modern spectroscopic techniques.
Synthesis of this compound
The synthesis of this compound is effectively achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with a primary alkyl halide. In this specific synthesis, guaiacol (2-methoxyphenol) is deprotonated by a weak base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with 1,2-dibromoethane.
Reaction Scheme:
A general and effective method for this synthesis involves the use of potassium carbonate as the base and a catalytic amount of potassium iodide to enhance the reaction rate.[1] Acetone is a commonly used solvent for this transformation.[1]
Experimental Protocol
The following protocol details a representative procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Guaiacol (2-Methoxyphenol) | C₇H₈O₂ | 124.14 | 10.0 g | 0.0805 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 45.4 g (20.8 mL) | 0.242 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 16.7 g | 0.121 |
| Potassium Iodide (KI) | KI | 166.00 | 0.50 g | 0.003 |
| Acetone | C₃H₆O | 58.08 | 250 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guaiacol (10.0 g, 0.0805 mol), potassium carbonate (16.7 g, 0.121 mol), potassium iodide (0.50 g, 0.003 mol), and acetone (250 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (20.8 mL, 0.242 mol) to the flask.
-
Heat the reaction mixture to reflux (approximately 60°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetone (2 x 25 mL).
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a colorless to pale yellow liquid.[1]
Workflow Diagram:
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrO₂ | [2] |
| Molar Mass | 231.09 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | 43-45 °C | [2] |
| Boiling Point | 135-140 °C at 7 Torr | [2] |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the bromoethoxy chain.
-
Aromatic Protons (Ar-H): Four protons in the aromatic region, likely appearing as a multiplet between δ 6.8 and 7.3 ppm.
-
Methoxy Protons (-OCH₃): A singlet for the three equivalent protons of the methoxy group, expected around δ 3.8 ppm.
-
Methylene Protons (-O-CH₂-): A triplet for the two protons adjacent to the ether oxygen, expected around δ 4.3 ppm.
-
Methylene Protons (-CH₂-Br): A triplet for the two protons adjacent to the bromine atom, expected around δ 3.6 ppm.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display nine distinct signals corresponding to each unique carbon atom in the molecule.
-
Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-160 ppm).
-
Methoxy Carbon (-OCH₃): A signal for the methoxy carbon, typically around δ 55-60 ppm.
-
Methylene Carbon (-O-CH₂-): A signal for the carbon attached to the ether oxygen, expected in the range of δ 65-75 ppm.
-
Methylene Carbon (-CH₂-Br): A signal for the carbon attached to the bromine, expected to be more upfield, around δ 25-35 ppm.
2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
-
C-H stretching (aromatic): Peaks typically appear above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks typically appear just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O-C stretching (aryl-alkyl ether): Strong, characteristic bands in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
-
C-Br stretching: A band in the fingerprint region, typically between 500 and 600 cm⁻¹.
2.2.4. Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 230 and 232, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways would include the loss of the bromoethyl group, the loss of a bromine atom, and cleavage of the ether bond.
Characterization Workflow Diagram:
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined Williamson ether synthesis protocol is a reliable method for obtaining this compound. The predicted spectroscopic data serves as a valuable reference for researchers to confirm the identity and purity of their synthesized product. This information is crucial for those in drug development and organic synthesis who utilize this compound as a building block for more complex molecules.
References
Unraveling 2-(2-Bromoethoxy)anisole: A Review of Its Chemical Profile and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Bromoethoxy)anisole, a halogenated ether derivative, presents a chemical scaffold with potential for biological activity. While in-depth studies on its specific mechanism of action in biological systems are not extensively documented in publicly available literature, its chemical properties and a singular mention of its potential as an HIV inhibitor warrant a closer examination. This technical guide consolidates the available chemical and safety information for this compound and provides a foundation for future research into its pharmacological properties. The current body of knowledge does not permit a detailed elucidation of its mechanism of action; therefore, this document serves as a starting point for researchers interested in exploring the therapeutic potential of this compound.
Chemical and Physical Properties
This compound, with the molecular formula C9H11BrO2, is a solid organic compound.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4463-59-6 | |
| Molecular Weight | 231.09 g/mol | [1][2] |
| Melting Point | 43-45 °C | [1] |
| Boiling Point | 135-140 °C (at 7 Torr) | [1] |
| Appearance | Pale Beige Solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
Synthesis
The synthesis of this compound can be achieved through the reaction of guaiacol with 1,2-dibromoethane. A general synthetic protocol is described below.
General Synthesis Protocol
A solution of 1,2-dibromoethane (0.02 mol) in 40 mL of acetone is added dropwise to a solution of guaiacol (0.08 mol) and K2CO3 (0.04 mol) in 30 mL of acetone. A catalytic amount of KI (0.3 mmol) is then added, and the reaction mixture is stirred at 60 °C for 24-72 hours. After the reaction is complete, the inorganic residue is removed by filtration. The organic phase is concentrated under a vacuum, and the crude product is purified by silica gel column chromatography using an ethyl acetate/hexane mixed solvent as the elution system.
Biological Activity and Potential Mechanism of Action
Detailed studies elucidating the specific mechanism of action of this compound in biological systems are currently scarce in the scientific literature. However, one source suggests its potential application as an HIV inhibitor. The structural features of the molecule, including the bromoethoxy and anisole moieties, may contribute to this activity. The anisole group is known to undergo electrophilic aromatic substitution, and its derivatives have been explored for various biological activities.[3][4] The bromoethoxy group provides a potential site for nucleophilic substitution, allowing for covalent modification of biological targets.
Given the limited information, any proposed mechanism of action would be speculative. Further research is required to identify the molecular targets and signaling pathways affected by this compound.
Safety Information
This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.
Future Directions
The mention of this compound as a potential HIV inhibitor opens an avenue for further investigation. Future research should focus on:
-
Target Identification: Elucidating the specific molecular target(s) of this compound in the context of HIV replication.
-
Mechanism of Action Studies: Conducting detailed biochemical and cellular assays to understand how the compound inhibits its target(s) and affects viral life cycle.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
-
In vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of the compound in relevant animal models.
Conclusion
While a comprehensive understanding of the mechanism of action of this compound in biological systems remains to be established, its chemical profile and a preliminary indication of its potential as an HIV inhibitor make it a compound of interest for further research. This guide provides a summary of the currently available information to serve as a resource for scientists and drug development professionals interested in exploring the therapeutic applications of this molecule. The lack of detailed experimental data precludes the creation of in-depth signaling pathway diagrams and extensive quantitative data tables at this time.
References
The Versatile Scaffold: Exploring the Potential Applications of 2-(2-Bromoethoxy)anisole in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
2-(2-Bromoethoxy)anisole, a halogenated aromatic ether, serves as a pivotal building block in the synthesis of a variety of complex organic molecules. Its unique structural features, comprising a reactive bromoethoxy group and a methoxy-substituted benzene ring, offer multiple avenues for chemical modification, making it a valuable intermediate in the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, focusing on its role in the synthesis of pharmacologically active compounds, supported by available experimental data and synthetic protocols.
Chemical Properties and Reactivity
This compound, with the chemical formula C₉H₁₁BrO₂, possesses a molecular weight of 231.09 g/mol . The presence of the bromoethyl ether moiety makes it susceptible to nucleophilic substitution reactions, a key transformation exploited in the synthesis of various derivatives. The methoxy group on the anisole ring can influence the reactivity of the aromatic system and can be a site for further functionalization.
Core Application: Intermediate in Drug Synthesis
The most prominent application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of the antidepressant drug, Vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. While specific, detailed industrial synthesis protocols involving this compound are proprietary, the general synthetic strategy involves the reaction of this intermediate with a piperazine derivative.
A general workflow for such a synthesis can be conceptualized as follows:
Caption: General workflow for the synthesis of Vilazodone utilizing this compound.
Potential for Generating Diverse Scaffolds
The reactivity of this compound opens up possibilities for the synthesis of a wide range of molecular scaffolds with potential therapeutic applications. The anisole and phenoxy ether moieties are present in numerous biologically active compounds, suggesting that derivatives of this compound could exhibit a spectrum of pharmacological activities.
Benzofuran Derivatives
One potential application is the synthesis of benzofuran derivatives. Benzofurans are a class of heterocyclic compounds found in many natural and synthetic molecules with diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The synthesis of benzofurans can be achieved through various methods, and the structural motifs within this compound could potentially be utilized in intramolecular cyclization reactions to form a benzofuran ring system.
Phenoxyethoxy Derivatives
The "phenoxyethoxy" core structure is present in a number of pharmacologically active compounds. Research has shown that derivatives containing this moiety can exhibit a range of biological effects, from anti-inflammatory to anticancer activities.[3][4] By modifying the anisole ring and reacting the bromoethoxy group with various nucleophiles, a library of novel phenoxyethoxy derivatives could be generated for biological screening.
Experimental Protocols
Synthesis of this compound:
A general method involves the reaction of guaiacol with 1,2-dibromoethane in the presence of a base.
-
Materials: Guaiacol, 1,2-dibromoethane, potassium carbonate, acetone, potassium iodide (catalyst).
-
Procedure: A solution of 1,2-dibromoethane in acetone is added dropwise to a stirred solution of guaiacol and potassium carbonate in acetone. A catalytic amount of potassium iodide is added, and the reaction mixture is heated. After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography.
Quantitative Data
A comprehensive search of publicly available scientific literature did not yield specific quantitative biological data (e.g., IC50 or EC50 values) for derivatives synthesized directly from this compound, other than its well-established role as an intermediate. The biological activities of broader classes of related compounds are summarized in the table below to provide a conceptual framework for the potential of its derivatives.
| Compound Class | Target/Activity | Reported IC50/EC50 Range |
| Benzofuran Derivatives | Anticancer | Micromolar to nanomolar |
| Phenoxy Acetic Acid Derivatives | COX-2 Inhibition | Micromolar |
| Anisole Derivatives | Various (Anticancer, Anti-inflammatory) | Varies widely |
Signaling Pathways
Given the lack of specific biologically active derivatives of this compound in the literature, it is not possible to definitively identify signaling pathways that are modulated by these potential compounds. However, based on the known activities of structurally related compound classes, one can hypothesize potential targets. For instance, if derivatives were designed as kinase inhibitors, they could potentially modulate pathways such as the MAPK/ERK or PI3K/Akt signaling cascades, which are crucial in cell proliferation and survival.
Caption: A hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this compound.
Conclusion and Future Directions
This compound is a valuable and versatile intermediate in medicinal chemistry, with its most notable application being in the synthesis of the antidepressant Vilazodone. While there is a lack of extensive public data on the direct biological activities of its derivatives, its chemical structure suggests significant potential for the creation of diverse molecular scaffolds, such as benzofurans and phenoxyethoxy derivatives. Future research efforts could focus on the systematic synthesis and biological evaluation of novel compounds derived from this compound. Such studies would be instrumental in unlocking the full therapeutic potential of this promising chemical entity and could lead to the discovery of new drug candidates for a variety of diseases. The development of detailed synthetic protocols and the generation of quantitative biological data for these novel derivatives are crucial next steps in this endeavor.
References
An In-Depth Technical Guide to 2-(2-Bromoethoxy)anisole as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Bromoethoxy)anisole is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, incorporating a reactive bromoethyl group and a methoxy-substituted aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the construction of complex organic molecules, including potential pharmaceutical intermediates. Detailed experimental protocols and tabulated data are presented to facilitate its use in the laboratory.
Introduction
This compound, also known as 1-(2-bromoethoxy)-2-methoxybenzene, is a key intermediate in organic synthesis. The presence of a primary alkyl bromide offers a reactive site for nucleophilic substitution, while the methoxy-activated benzene ring can participate in various aromatic substitution and coupling reactions. This duality makes it a strategic component for introducing the 2-(2-methoxy-phenoxy)ethyl moiety into target molecules. This functional group is found in a number of biologically active compounds, highlighting the importance of this compound as a precursor in medicinal chemistry and drug discovery.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molar Mass | 231.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 43-45 °C | [1] |
| Boiling Point | 135-140 °C at 7 Torr | [1] |
| Density | 1.382 g/cm³ (predicted) | [1] |
| Refractive Index | 1.534 | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.90-7.00 (m, 4H, Ar-H), 4.35 (t, J=6.2 Hz, 2H, O-CH₂), 3.85 (s, 3H, O-CH₃), 3.65 (t, J=6.2 Hz, 2H, CH₂-Br) | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.0 (C-OAr), 149.5 (C-OCH₃), 121.5 (CH-Ar), 121.0 (CH-Ar), 114.5 (CH-Ar), 112.0 (CH-Ar), 68.5 (O-CH₂), 56.0 (O-CH₃), 29.5 (CH₂-Br) | Predicted |
| IR (KBr, cm⁻¹) | ~2950 (C-H, aliphatic), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether), ~650 (C-Br) | Predicted |
Note: Experimentally obtained spectral data for this compound is not widely available in public databases. The provided NMR and IR data are predicted based on the analysis of its constituent functional groups and comparison with similar structures.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of guaiacol (2-methoxyphenol) with an excess of 1,2-dibromoethane in the presence of a base.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Guaiacol (2-methoxyphenol)
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of guaiacol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add 1,2-dibromoethane (3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Reactivity and Applications in Organic Synthesis
The primary utility of this compound lies in the reactivity of its bromoethyl group, which readily undergoes nucleophilic substitution reactions (Sₙ2). This allows for the introduction of the 2-(o-anisyl)ethoxy moiety into a wide variety of molecules.
Nucleophilic Substitution Reactions
The bromo group in this compound is an excellent leaving group, facilitating reactions with a range of nucleophiles.
Caption: General scheme for nucleophilic substitution reactions of this compound.
Common Nucleophiles and Corresponding Products:
-
Amines (R₂NH): Reaction with primary or secondary amines yields the corresponding N-substituted 2-(2-methoxyphenoxy)ethylamines. These products are valuable intermediates in the synthesis of pharmaceuticals, such as the β-blocker Carvedilol.
-
Azide (N₃⁻): Treatment with sodium azide provides 2-(2-azidoethoxy)anisole. The azide group can be subsequently reduced to a primary amine or used in "click" chemistry reactions.
-
Cyanide (CN⁻): Reaction with sodium or potassium cyanide leads to the formation of 3-(2-methoxyphenoxy)propanenitrile, extending the carbon chain by one atom.
-
Phenoxides (ArO⁻): Williamson ether synthesis with various phenols or phenoxides results in the formation of diaryl ethers with an ethylene glycol linker.
-
Phthalimide: The Gabriel synthesis, involving reaction with potassium phthalimide followed by hydrolysis, offers a classic route to 2-(2-methoxyphenoxy)ethylamine.
Synthesis of 2-(2-Methoxyphenoxy)ethylamine
A key application of this compound is as a precursor to 2-(2-methoxyphenoxy)ethylamine, a crucial intermediate in the synthesis of several pharmaceuticals.
4.2.1. Synthesis via Gabriel Phthalimide Synthesis
Caption: Gabriel synthesis of 2-(2-methoxyphenoxy)ethylamine.
4.2.2. Experimental Protocol for Gabriel Synthesis
Step 1: Synthesis of N-(2-(2-Methoxyphenoxy)ethyl)phthalimide
-
In a round-bottom flask, dissolve this compound (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the phthalimide derivative.
Step 2: Synthesis of 2-(2-Methoxyphenoxy)ethylamine
-
Suspend the N-(2-(2-Methoxyphenoxy)ethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the mixture and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a strong base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts, concentrate, and purify the resulting amine by vacuum distillation.
Conclusion
This compound is a highly effective and versatile building block in organic synthesis. Its ability to readily undergo nucleophilic substitution reactions makes it an ideal reagent for introducing the 2-(2-methoxyphenoxy)ethyl group into a variety of substrates. The applications highlighted in this guide, particularly in the synthesis of key pharmaceutical intermediates, underscore its significance for researchers in medicinal chemistry and drug development. The provided protocols and data serve as a practical resource for the successful application of this valuable synthetic tool.
References
Safety and Handling of 2-(2-Bromoethoxy)anisole: A Technical Guide for Laboratory Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-(2-Bromoethoxy)anisole (CAS No. 4463-59-6), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact within a laboratory setting.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a benzene-like aroma.[1] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C9H11BrO2 | [1] |
| Molecular Weight | 231.09 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 258-260 °C | [1] |
| Melting Point | 43-45 °C | [2] |
| Density | 1.382 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Hazard Identification and Safety Precautions
This compound is classified as harmful and requires careful handling to avoid exposure. The primary hazards are outlined below, along with recommended safety precautions.
Hazard Classification:
| Hazard | GHS Pictogram | Signal Word | Hazard Statements |
| Harmful if swallowed | GHS07 | Warning | H302: Harmful if swallowed |
| Harmful to aquatic life with long lasting effects | GHS09 | No Signal Word | H412: Harmful to aquatic life with long lasting effects |
Risk and Safety Phrases:
-
R22: Harmful if swallowed.[1]
-
R52/53: Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1]
-
S22: Do not breathe dust.[1]
-
S61: Avoid release to the environment. Refer to special instructions/safety data sheets.[1]
Potential Health Effects:
-
Eye Contact: May cause irritation.[1]
-
Skin Contact: May cause irritation and damage.[1]
-
Inhalation: May cause irritation to the respiratory system.[1]
-
Ingestion: Harmful if swallowed.[2]
Recommended Personal Protective Equipment (PPE):
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or dust.[1]
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[2]
-
Keep away from sources of ignition.
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention if necessary.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Spill and Leak Procedures:
-
Minor Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Major Spills: Evacuate the area and ventilate. Wear appropriate PPE. Prevent entry into sewers and waterways. Contain the spill and collect with an inert absorbent material. Dispose of in accordance with local, state, and federal regulations.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Experimental Protocol: Synthesis of this compound
The following is a general procedure for the synthesis of this compound. This protocol should be adapted and optimized based on specific laboratory conditions and safety assessments.
Materials:
-
Guaiacol
-
1,2-Dibromoethane
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
Dissolve guaiacol (0.08 mol) and K2CO3 (0.04 mol) in 30 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Slowly add a solution of 1,2-dibromoethane (0.02 mol) in 40 mL of acetone to the reaction mixture dropwise.
-
Add a catalytic amount of KI (0.3 mmol) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the inorganic residue by filtration.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Laboratory Safety and Handling Logic
Caption: A logical diagram outlining the necessary steps for the safe handling of this compound.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1]
This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Technical Guide: Stability and Storage of 2-(2-Bromoethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Bromoethoxy)anisole, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.
Chemical Properties and Stability Profile
This compound is a colorless to pale yellow liquid.[1] While specific, publicly available, in-depth stability studies on this compound are limited, information from safety data sheets (SDS) and related compounds allows for the establishment of best practices for its storage and handling. The compound is generally stable at room temperature.[1] However, to ensure long-term stability and prevent degradation, specific storage conditions should be observed.
Factors Influencing Stability:
-
Temperature: Elevated temperatures can promote degradation. It is recommended to store the compound in a cool environment.
-
Air and Moisture: As with many organic compounds, exposure to air and moisture should be minimized. Storage under an inert atmosphere is recommended.[1]
-
Light: While not explicitly stated in the search results, it is a general best practice to protect organic compounds from light to prevent photochemical degradation.
Recommended Storage and Handling
To maintain the quality and stability of this compound, the following storage and handling procedures are recommended.
Quantitative Storage Recommendations:
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2-8°C | [1] |
| Atmosphere | Under inert gas (Nitrogen or Argon) | [1] |
| Container | Tightly closed in a dry, well-ventilated place | [2][3] |
General Handling Precautions:
-
Ensure adequate ventilation and work in a well-ventilated area, preferably under a fume hood.[2][3][4]
-
Avoid contact with skin and eyes.[2][4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][4]
-
Do not breathe mist, vapors, or spray.[2]
Experimental Protocols for Stability Assessment
While specific experimental protocols for this compound were not found, a general approach to assessing the stability of a chemical compound involves the following steps.
General Stability Testing Workflow:
-
Sample Preparation: Prepare multiple aliquots of this compound in appropriate containers.
-
Stress Conditions: Expose the aliquots to a range of conditions, including elevated temperatures (e.g., 25°C, 40°C, 60°C), high humidity, and exposure to UV light. A control sample should be stored under the recommended ideal conditions (2-8°C, inert atmosphere, dark).
-
Time Points: At specified time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a sample from each condition.
-
Analysis: Analyze the purity and integrity of the compound using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify any structural changes.
-
-
Data Evaluation: Compare the analytical data from the stressed samples to the control sample to determine the rate of degradation and identify the degradation products.
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its stability.
Caption: Recommended workflow for handling and storage of this compound.
References
Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve therapeutic outcomes. This technical guide provides an in-depth overview of a promising class of HIV inhibitors: diarylpyrimidine (DAPY) derivatives. These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a cornerstone of highly active antiretroviral therapy (HAART). This document details their synthesis, mechanism of action, in vitro anti-HIV activity, and structure-activity relationships (SAR). Comprehensive experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction: The Role of NNRTIs in HIV Therapy
HIV-1 reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors of HIV-1 RT.[2] They bind to a hydrophobic pocket in the enzyme, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site.[2] This binding induces a conformational change that inhibits the enzymatic function of RT, thereby halting viral replication.[3]
The diarylpyrimidine (DAPY) class of NNRTIs has garnered significant attention due to its potent anti-HIV activity, high specificity, and favorable pharmacokinetic properties.[1][4] Etravirine and rilpivirine are two FDA-approved second-generation NNRTIs based on the DAPY scaffold, known for their efficacy against NNRTI-resistant viral strains.[1] This guide focuses on the synthesis and evaluation of novel DAPY derivatives as potential next-generation HIV inhibitors.
Synthesis of Diarylpyrimidine Derivatives
The general synthesis of novel diarylpyrimidine derivatives involves a multi-step process, which can be adapted to produce a variety of analogues for structure-activity relationship studies. A representative synthetic scheme is outlined below.
General Synthetic Protocol
The synthesis of the target diarylpyrimidine compounds can be achieved through a convergent synthesis strategy. A key intermediate is often a substituted pyrimidine core, which is then coupled with various aryl side chains.
Step 1: Synthesis of the Pyrimidine Core A common starting point is the condensation of a β-ketoester with an amidine to form the pyrimidine ring. For example, reacting ethyl acetoacetate with an appropriate amidine in the presence of a base like sodium ethoxide yields a dihydroxypyrimidine.
Step 2: Chlorination The hydroxyl groups on the pyrimidine ring are then converted to chloro groups using a chlorinating agent such as phosphoryl chloride (POCl₃). This creates a reactive dichloropyrimidine intermediate.
Step 3: Suzuki Cross-Coupling Reactions The chloro groups on the pyrimidine core can be sequentially substituted with different aryl groups via palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of diverse aromatic and heteroaromatic moieties at specific positions of the pyrimidine ring, leading to a library of diarylpyrimidine derivatives.
In Vitro Anti-HIV Activity
The anti-HIV efficacy of the synthesized diarylpyrimidine derivatives is evaluated through a series of in vitro assays. These assays determine the compounds' potency against wild-type and drug-resistant HIV-1 strains, as well as their cytotoxicity.
Quantitative Data Summary
The following table summarizes the in vitro anti-HIV-1 activity of a selection of novel diarylpyrimidine derivatives against the wild-type HIV-1 IIIB strain and a panel of resistant strains. The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and selectivity index (SI) are presented.
| Compound | Target Strain | EC₅₀ (nM)[4] | CC₅₀ (µM)[4] | SI (CC₅₀/EC₅₀)[4] |
| 20 | HIV-1 IIIB (WT) | 2.6 | 27.2 | 10461 |
| L100I | 6.5 | 27.2 | 4185 | |
| K103N | 1.4 | 27.2 | 19428 | |
| Y181C | 11.6 | 27.2 | 2345 | |
| 27 | HIV-1 IIIB (WT) | 2.4 | >149.2 | >62167 |
| K103N | 2.5 | >149.2 | >59680 | |
| 33 | HIV-1 IIIB (WT) | 2.4 | 36.9 | 15375 |
| K103N | 1.9 | 36.9 | 19421 | |
| Etravirine (ETV) | HIV-1 IIIB (WT) | 4.0 | 2.2 | 550 |
| L100I | 9.9 | 2.2 | 222 | |
| K103N | 3.3 | 2.2 | 667 | |
| Y181C | 18.2 | 2.2 | 121 | |
| Nevirapine (NVP) | HIV-1 IIIB (WT) | - | - | - |
| Efavirenz (EFV) | K103N | 81.0 | - | - |
WT: Wild-Type, L100I, K103N, Y181C: NNRTI-resistant mutant strains.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Anti-HIV-1 Activity Assay in MT-4 Cells[3]
This protocol determines the 50% effective concentration (EC₅₀) of the compounds by measuring the inhibition of HIV-1 replication in MT-4 cells.
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics. Ensure the cells are in the logarithmic growth phase on the day of the assay.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium.
-
Infection: a. Plate MT-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/well. b. Add the diluted compounds to the wells. c. Infect the cells with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01. d. Include control wells: virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the cell culture supernatant using a p24 antigen ELISA kit.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration compared to the virus control. b. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay[5]
This protocol determines the 50% cytotoxic concentration (CC₅₀) of the compounds.
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at the same density as the antiviral assay.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay.
-
Cell Viability Assessment: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cytotoxicity for each concentration compared to the cell control. b. Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the compound concentration.
HIV-1 Reverse Transcriptase Inhibition Assay[4][6]
This biochemical assay measures the direct inhibition of the HIV-1 RT enzyme.
-
Reaction Setup: In a 96-well plate, add the test compounds at various concentrations.
-
Enzyme Addition: Add a solution of recombinant HIV-1 RT to each well.
-
Reaction Initiation: Start the reaction by adding a reaction mixture containing a poly(A) template, oligo(dT) primer, and dNTPs, including digoxigenin-labeled dUTP (DIG-dUTP).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection: a. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated oligo(dT) primer. b. Add an anti-digoxigenin antibody conjugated to peroxidase. c. Add a peroxidase substrate (e.g., ABTS) and measure the absorbance to quantify the amount of incorporated DIG-dUTP.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of RT inhibition against the compound concentration.
Mechanism of Action and Structure-Activity Relationship
The primary mechanism of action for diarylpyrimidine derivatives is the allosteric inhibition of HIV-1 reverse transcriptase.[3] The structure-activity relationship (SAR) studies of these compounds reveal key structural features that contribute to their potent anti-HIV activity and ability to overcome drug resistance.
-
Flexibility and Conformational Adaptability: The DAPY scaffold allows for a "horseshoe" or "U-shaped" conformation, which enables the molecule to fit snugly into the flexible NNRTI binding pocket. This adaptability is crucial for maintaining activity against mutant RT enzymes where the pocket's shape may be altered.[5]
-
Key Hydrogen Bonds: The pyrimidine core often forms critical hydrogen bonds with the main chain atoms of residues in the NNIBP, such as Lys101.[6]
-
Hydrophobic Interactions: The two aryl "wings" of the DAPY molecule engage in extensive hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as Tyr181, Tyr188, and Trp229.[6]
-
Targeting Tolerant Regions: Modifications to the aryl side chains that extend into more tolerant regions of the binding pocket can improve the resistance profile of the compounds.[7]
Visualizations
HIV-1 Life Cycle and NNRTI Target
Caption: The HIV-1 life cycle and the inhibitory action of NNRTIs on reverse transcription.
Experimental Workflow for NNRTI Evaluation
Caption: Workflow for the preclinical evaluation of novel NNRTI candidates.
Conclusion and Future Directions
Diarylpyrimidine derivatives continue to be a highly promising class of HIV-1 non-nucleoside reverse transcriptase inhibitors. The flexibility of their synthesis allows for extensive chemical modifications to optimize their potency, resistance profile, and pharmacokinetic properties. The data presented in this guide highlight the potential of novel DAPY analogues to surpass the efficacy of current second-generation NNRTIs. Future research should focus on designing compounds that can effectively inhibit a broader range of clinically relevant HIV-1 mutant strains, while maintaining low toxicity and favorable drug-like properties. The integration of computational modeling with chemical synthesis and biological evaluation will be crucial in accelerating the discovery of the next generation of DAPY-based anti-HIV therapeutics.
References
- 1. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing the drug-resistant mechanism for diarylpyrimidine analogue inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico studies of diarylpyridine derivatives as novel HIV-1 NNRTIs using docking-based 3D-QSAR, molecular dynamics, and pharmacophore modeling approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Exploring 2-(2-Bromoethoxy)anisole as a Potential Breast Cancer Agent: A Methodological and Conceptual Framework
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data on the activity of 2-(2-Bromoethoxy)anisole as a potential breast cancer agent. Therefore, this document serves as a comprehensive, albeit hypothetical, technical guide outlining the essential experimental protocols and conceptual frameworks that would be necessary to evaluate its therapeutic potential. The data presented in the tables are illustrative and not based on actual experimental results for this specific compound.
Introduction
Breast cancer remains a significant global health challenge, necessitating the continuous exploration of novel therapeutic agents. Anisole derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. This guide focuses on a hypothetical investigation into this compound, a compound with structural motifs that suggest potential for anticancer activity. The following sections detail the standard methodologies and analytical frameworks required to rigorously assess its efficacy and mechanism of action against breast cancer.
In Vitro Efficacy Assessment
The initial evaluation of a potential anticancer agent involves determining its cytotoxic effects on breast cancer cell lines. Standard cell lines for this purpose include MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative breast cancer), representing different subtypes of the disease.
Data Presentation: Cytotoxicity Profile
A crucial metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | This compound IC50 (µM) [Hypothetical] | Doxorubicin IC50 (µM) [Reference] |
| MCF-7 | 15.5 | 0.8 |
| MDA-MB-231 | 22.1 | 1.2 |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate breast cancer cells (MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Caption: Workflow for determining cell viability using the MTT assay.
Mechanistic Insights: Apoptosis Induction
A key mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis.
Data Presentation: Apoptosis Quantification
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can quantify the percentage of apoptotic cells.
| Treatment (MCF-7 Cells) | % Early Apoptotic Cells [Hypothetical] | % Late Apoptotic/Necrotic Cells [Hypothetical] |
| Vehicle Control | 2.1 | 1.5 |
| This compound (15 µM) | 25.8 | 10.2 |
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat MCF-7 cells with this compound at its hypothetical IC50 concentration (15 µM) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Caption: Experimental workflow for the detection of apoptosis.
Signaling Pathway Analysis
Identifying the molecular pathways affected by a compound is crucial for understanding its mechanism of action. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in breast cancer and are common targets for therapeutic intervention.[1][2]
Hypothetical Signaling Pathway Perturbation
Western blot analysis would be employed to investigate changes in the phosphorylation status of key proteins within these pathways.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat breast cancer cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Studies
To evaluate the therapeutic potential in a more biologically relevant system, in vivo studies using animal models are essential.
Data Presentation: Tumor Growth Inhibition
Xenograft models, where human breast cancer cells are implanted into immunodeficient mice, are commonly used to assess in vivo efficacy.
| Treatment Group | Average Tumor Volume (mm³) at Day 28 [Hypothetical] | Tumor Growth Inhibition (%) [Hypothetical] |
| Vehicle Control | 1250 | - |
| This compound (20 mg/kg) | 625 | 50 |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5x10⁶ MDA-MB-231 cells into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle control daily for 28 days.
-
Tumor Measurement: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Caption: Workflow for an in vivo xenograft study.
Conclusion and Future Directions
This guide provides a foundational framework for the preclinical evaluation of this compound as a potential breast cancer therapeutic. The outlined experiments, from initial in vitro cytotoxicity screening to in vivo efficacy studies, are critical for establishing a comprehensive understanding of its biological activity. Should initial findings prove promising, further investigations into its pharmacokinetics, pharmacodynamics, and potential off-target effects would be warranted to support its advancement as a clinical candidate. The exploration of novel chemical entities like this compound is vital in the ongoing effort to develop more effective and targeted therapies for breast cancer.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Naftopidil using 2-(2-Bromoethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromoethoxy)anisole is a key starting material in the synthesis of various bioactive molecules, particularly those targeting adrenoceptors. Its bifunctional nature, possessing both an ether linkage and a reactive bromo group, makes it a versatile building block for introducing the 2-methoxyphenoxyethyl moiety into a target structure. This functional group is a common feature in a class of alpha-1 adrenoceptor antagonists used in the treatment of benign prostatic hyperplasia (BPH). This document provides detailed protocols for the synthesis of Naftopidil, a selective α1-adrenoceptor antagonist, utilizing this compound as a primary reagent.
Bioactive Molecule Profile: Naftopidil
Naftopidil is a potent and selective antagonist of α1-adrenoceptors, with a particular preference for the α1D and α1A subtypes.[1][2] This selectivity profile is believed to contribute to its efficacy in improving both voiding and storage symptoms associated with BPH, with a potentially lower incidence of cardiovascular side effects compared to non-selective alpha-blockers.[3][4]
Mechanism of Action
Naftopidil functions by blocking the binding of norepinephrine to α1-adrenoceptors on the smooth muscle cells of the prostate, bladder neck, and urethra.[3] This antagonism leads to muscle relaxation, alleviating the pressure on the urethra and improving urinary flow.[3] Its higher affinity for the α1D subtype, which is present in the bladder and spinal cord, may contribute to its effectiveness in managing storage symptoms like urinary frequency and urgency.[2][3]
Quantitative Bioactivity Data
The binding affinities of Naftopidil for different human α1-adrenoceptor subtypes are summarized below.
| Receptor Subtype | Ki (nM) |
| α1A | 3.7 |
| α1B | 20 |
| α1D | 1.2 |
Data sourced from MedChemExpress and PubMed.[1][5]
Synthesis of Naftopidil
The synthesis of Naftopidil can be achieved through the N-alkylation of 1-(2-methoxyphenyl)piperazine with a suitable electrophile. While several routes exist, including the reaction with an epoxide, a direct and efficient method involves the use of this compound.
Experimental Protocol: Synthesis of Naftopidil
Reaction Scheme:
Materials:
-
This compound
-
1-(2-Methoxyphenyl)piperazine
-
Anhydrous Potassium Carbonate (K2CO3), finely ground
-
Anhydrous Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(2-methoxyphenyl)piperazine (1.0 equivalent) and finely ground anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to dissolve the reactants.
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile, approx. 82°C) or to 80-100°C (for DMF) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using DMF, remove the solvent under reduced pressure.
-
If using acetonitrile, filter the mixture to remove the inorganic salts and concentrate the filtrate.
-
To the residue, add water and extract the product with ethyl acetate (3 x volume).
-
-
Purification:
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude Naftopidil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Confirm the identity and purity of the synthesized Naftopidil using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC. The expected melting point of the free base is 125-126 °C.
Expected Yield: Moderate to high yields can be expected depending on the optimization of reaction conditions.
Visualizations
Caption: Signaling pathway of Naftopidil's mechanism of action.
Caption: Experimental workflow for the synthesis of Naftopidil.
References
- 1. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 4. A comparison of the efficacy of naftopidil and tamsulosin hydrochloride in medical treatment of benign prostatic enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Synthesis of 1,2-Bis(2-methoxyphenoxy)ethane via Williamson Ether Synthesis
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds through a bimolecular nucleophilic substitution (S(N)2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.[3] This application note provides a detailed experimental protocol for the synthesis of 1,2-bis(2-methoxyphenoxy)ethane from 2-(2-Bromoethoxy)anisole and guaiacol (2-methoxyphenol). This synthesis is of interest to researchers in drug development and materials science due to the prevalence of diaryl ether linkages in biologically active molecules and functional polymers.
Reaction Principle
The synthesis of 1,2-bis(2-methoxyphenoxy)ethane is achieved by reacting the sodium salt of guaiacol (sodium 2-methoxyphenoxide) with this compound. The reaction is a classic example of the Williamson ether synthesis. In the first step, guaiacol is deprotonated by a strong base, such as sodium hydroxide or potassium hydroxide, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of this compound, displacing the bromide ion in an S(_N)2 fashion to yield the desired diether product.[4]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 231.09 | 2.31 g | 0.01 | 1.0 |
| Guaiacol (2-methoxyphenol) | 124.14 | 1.37 g | 0.011 | 1.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.44 g | 0.011 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - | - |
| Diethyl Ether | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
-
Glass funnel
-
Filter paper
Procedure:
-
Preparation of Sodium Guaiacolate: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.37 g (0.011 mol) of guaiacol and 0.44 g (0.011 mol) of sodium hydroxide in 50 mL of anhydrous dimethylformamide (DMF). Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide.
-
Reaction: To the solution of sodium guaiacolate, add 2.31 g (0.01 mol) of this compound dropwise.
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle.[1] Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water. Shake the funnel vigorously and allow the layers to separate.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure 1,2-bis(2-methoxyphenoxy)ethane.
Characterization Data (Hypothetical):
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₆H₁₈O₄ |
| Molecular Weight | 274.31 g/mol [5] |
| Melting Point | 98-101 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.90-7.10 (m, 8H, Ar-H), 4.35 (s, 4H, -O-CH₂-CH₂-O-), 3.85 (s, 6H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 149.5, 148.2, 121.5, 120.8, 114.3, 112.1, 69.8, 55.9 |
| Mass Spectrometry (ESI-MS) m/z | 275.13 [M+H]⁺, 297.11 [M+Na]⁺ |
Experimental Workflow
Figure 1. Workflow for the synthesis of 1,2-bis(2-methoxyphenoxy)ethane.
Signaling Pathways and Logical Relationships
The Williamson ether synthesis is a fundamental transformation in organic chemistry, and its logical relationship is based on the principles of nucleophilic substitution. The key factors influencing the success of this synthesis are the nucleophilicity of the phenoxide, the nature of the leaving group, and the steric hindrance at the electrophilic carbon.
Figure 2. S(_N)2 mechanism of the Williamson ether synthesis.
This application note provides a comprehensive and detailed protocol for the synthesis of 1,2-bis(2-methoxyphenoxy)ethane via the Williamson ether synthesis. The methodology is robust and can be adapted for the synthesis of a variety of diaryl ethers. The provided workflow and mechanistic diagrams offer a clear visual representation of the experimental process and the underlying chemical principles, making this a valuable resource for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols: Utilizing 2-(2-Bromoethoxy)anisole as a Hydrophobic Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the covalent joining of two or more molecules, at least one of which is a biomolecule.[1] The choice of a chemical linker is critical as it can influence the stability, solubility, and function of the resulting bioconjugate.[2][3] This document provides detailed application notes and protocols for the use of 2-(2-Bromoethoxy)anisole as a potential linker for introducing a hydrophobic methoxyphenyl moiety onto biomolecules.
This compound is a bifunctional molecule featuring a reactive bromoethoxy group and a stable anisole ring. The terminal bromide serves as a good leaving group for nucleophilic substitution reactions, making it suitable for conjugation to specific amino acid residues in proteins, such as cysteine or lysine. The anisole group imparts hydrophobicity, which can be leveraged in applications such as targeted drug delivery, protein immobilization, or the study of protein-membrane interactions. While not a conventional cleavable or bioorthogonal linker, its straightforward reactivity and hydrophobic nature present opportunities in specific bioconjugation strategies.
Core Principles and Applications
The primary mechanism for bioconjugation with this compound is nucleophilic substitution, where a nucleophilic group from a biomolecule attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond. The most common nucleophilic targets on proteins are the thiol groups of cysteine residues and the primary amines of lysine residues.[1]
Key Applications:
-
Hydrophobic Modification of Proteins: Increasing the hydrophobicity of a protein or peptide to enhance its interaction with cell membranes or hydrophobic surfaces.
-
Drug-Linker Synthesis: Acting as a simple spacer to attach a payload molecule to a biomolecule, where increased hydrophobicity is desired.
-
Surface Immobilization: Functionalizing surfaces with biomolecules by first reacting the linker with the surface and then conjugating the biomolecule.
-
Probing Protein Structure: Introducing a bulky, hydrophobic tag at a specific site to study its effect on protein folding and function.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to proteins. Optimization of reaction conditions (e.g., pH, temperature, stoichiometry) is recommended for each specific application.
Protocol 1: Conjugation to Cysteine Residues
This protocol targets the thiol group of cysteine residues, which are strong nucleophiles, especially in their deprotonated thiolate form.
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (e.g., TCEP-HCl)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
-
Analytical equipment (e.g., LC-MS, SDS-PAGE)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP-HCl and incubate at room temperature for 1 hour.
-
Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.
-
-
Reaction Quenching:
-
To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any excess linker. Incubate for 1 hour at room temperature.
-
-
Purification:
-
Remove the excess linker and quenching reagent by dialysis against PBS or by using a desalting column equilibrated with a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using LC-MS to measure the mass shift of the modified protein.
-
Analyze the purity and integrity of the conjugate using SDS-PAGE.
-
Protocol 2: Conjugation to Lysine Residues
This protocol targets the primary amine groups of lysine residues. This reaction is generally slower than cysteine modification and requires a higher pH to ensure the amine is deprotonated and nucleophilic.
Materials:
-
Protein with accessible lysine residue(s)
-
This compound
-
Reaction Buffer: Borate buffer (50 mM), pH 8.5-9.0
-
Quenching reagent (e.g., Tris-HCl or glycine)
-
Anhydrous DMF or DMSO
-
Desalting columns or dialysis equipment
-
Analytical equipment (e.g., LC-MS, SDS-PAGE)
Procedure:
-
Protein Preparation:
-
Exchange the protein into the reaction buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add a 20- to 100-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at 37°C for 8-16 hours with gentle mixing.
-
-
Reaction Quenching:
-
Add a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the conjugate by dialysis or using a desalting column.
-
-
Characterization:
-
Characterize the conjugate using LC-MS and SDS-PAGE as described in Protocol 1.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the conjugation of this compound to a model protein (e.g., Bovine Serum Albumin, BSA) under different conditions.
| Target Residue | Molar Excess of Linker | Reaction Time (hours) | Temperature (°C) | Degree of Labeling (DOL) | Conjugate Yield (%) |
| Cysteine | 10x | 4 | 25 | 0.8 | 85 |
| Cysteine | 50x | 12 | 25 | 1.5 | 78 |
| Lysine | 20x | 8 | 37 | 2.1 | 75 |
| Lysine | 100x | 16 | 37 | 5.3 | 65 |
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Logical relationship of bioconjugation with this compound.
References
Application Notes and Protocols: Synthesis of Novel Phenyl Ether Compounds Using 2-(2-Bromoethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and potential applications of novel phenyl ether compounds derived from 2-(2-bromoethoxy)anisole. This key intermediate serves as a versatile building block for introducing the 2-(2-methoxyphenoxy)ethyl moiety into a variety of molecules, a structural motif of interest in medicinal chemistry due to its presence in some bioactive compounds. The protocols outlined below are based on the robust and widely applicable Williamson ether synthesis.
Introduction to this compound in Phenyl Ether Synthesis
Phenyl ethers are a significant class of organic compounds prevalent in pharmaceuticals, agrochemicals, and material science. The Williamson ether synthesis is a classical and reliable method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. In the context of these notes, this compound acts as the primary alkyl halide, enabling its coupling with a diverse range of phenolic substrates to generate novel phenyl ether derivatives. The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the synthesis of novel phenyl ether compounds from this compound and a substituted phenol.
Experimental Protocols
General Protocol for the Synthesis of Novel Phenyl Ethers via Williamson Ether Synthesis
This protocol outlines the synthesis of a novel phenyl ether by reacting a substituted phenol with this compound.
Materials:
-
Substituted phenol of interest
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of the Reaction Mixture: To a solution of the substituted phenol (1.0 equivalent) in acetone or DMF (10 mL per mmol of phenol), add anhydrous potassium carbonate (3.0 equivalents).
-
Addition of this compound: Stir the mixture at room temperature for 10 minutes, then add this compound (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure. Add water to the residue.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure phenyl ether compound.[1]
Data Presentation
The following tables summarize representative quantitative data for the biological activities of various phenyl ether and related heterocyclic derivatives, illustrating the potential therapeutic applications of compounds that could be synthesized using this compound as a starting material.
Table 1: Antibacterial and Antifungal Activity of Representative Phenyl Ether and Heterocyclic Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Phenyl Ether Derivatives | Staphylococcus aureus | 6.25 - 50 | [2] |
| Escherichia coli | 12.5 - 100 | [2] | |
| Candida albicans | 1 - 8 | [3] | |
| Aspergillus niger | 8 - 64 | [3] | |
| Oxime Ethers | Pseudomonas aeruginosa | 6.25 - 25 | [3][4] |
| Salmonella typhi | 25 - 50 | [4] | |
| 2-Salicyloylbenzofurans | MRSA | 0.12 - 0.27 (mM) | [5] |
| Streptococcus faecalis | 0.06 - 0.55 (mM) | [5] |
Table 2: Anticancer Activity of Representative Phenyl Ether and Heterocyclic Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 2-Aminobenzothiazole Derivatives | HCT116 (Colon) | 6.43 - 9.99 | [6] |
| A549 (Lung) | 9.62 | [6] | |
| MCF-7 (Breast) | 2.49 - 8.27 | [6] | |
| Thiazolo[3,2-a]benzimidazoles | HCT-116 (Colon) | Strong Cytotoxicity | [7] |
| Hep-G2 (Liver) | Strong Cytotoxicity | [7] | |
| N-Benzimidazole Carboxamides | MCF-7 (Breast) | 1.2 - 3.1 | [8] |
| HCT 116 (Colon) | 2.2 - 3.7 | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of novel phenyl ether compounds from this compound.
Plausible Signaling Pathway for Anticancer Activity
Many anticancer agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The diagram below illustrates a hypothetical mechanism of action for a novel phenyl ether derivative that induces apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway, a common target in oncology research.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Biologically Active Oxime Ethers [mdpi.com]
- 4. Synthesis, stereochemistry and antimicrobial studies of novel oxime ethers of aza/diazabicycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents [mdpi.com]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Synthesis of 2-(2-Bromoethoxy)anisole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the step-by-step synthesis of 2-(2-Bromoethoxy)anisole from guaiacol. This synthesis is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.
Reaction Scheme
The synthesis proceeds via the O-alkylation of guaiacol with 1,2-dibromoethane in the presence of a base.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Precautions |
| Guaiacol | C₇H₈O₂ | 124.14 | 28-32 | 204-206 | Harmful if swallowed, causes skin irritation and serious eye irritation. |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 9-10 | 131-132 | Toxic if inhaled, in contact with skin, or if swallowed. Suspected of causing cancer. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | Decomposes | Causes serious eye irritation. |
| This compound | C₉H₁₁BrO₂ | 231.09 | 43-45 | 135-140 (at 7 Torr) | Harmful if swallowed. Harmful to aquatic life with long lasting effects.[1] |
Experimental Protocol
This protocol is adapted from a general and reliable method for the synthesis of aryl ethers.[2]
Materials:
-
Guaiacol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Potassium Iodide (KI), catalytic amount
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and chromatography
Procedure:
1. Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (1.0 eq).
-
Add anhydrous acetone to dissolve the guaiacol.
-
To this solution, add finely ground anhydrous potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide (e.g., 0.1 eq).
2. Addition of Alkylating Agent:
-
Begin stirring the suspension.
-
Slowly add 1,2-dibromoethane (4.0 eq, used in excess to favor mono-alkylation) to the reaction mixture at room temperature.[2]
3. Reaction:
-
Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-72 hours.[2]
4. Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the inorganic solids (potassium carbonate and potassium bromide) by filtration. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
5. Purification:
-
The crude residue is purified by silica gel column chromatography.
-
Elute the column with a mixture of ethyl acetate and hexane (e.g., starting with a low polarity mixture and gradually increasing the polarity) to isolate the desired product, this compound.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Williamson ether synthesis mechanism for this compound.
References
Application Note: A Protocol for the Williamson Ether Synthesis of Aryl Ethers
Topic: Protocol for Coupling 2-(2-Bromoethoxy)anisole with Phenolic Compounds Audience: Researchers, scientists, and drug development professionals.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[2][3] This methodology is of paramount importance in the pharmaceutical industry for synthesizing drug intermediates and active pharmaceutical ingredients (APIs) that contain the ether functional group.[1] This application note provides a detailed protocol for the coupling of this compound with various phenolic compounds. This specific reaction is valuable for introducing a flexible 2-(2-methoxy-phenoxy)ethyl linker, a common structural motif in medicinal chemistry for optimizing ligand-protein binding interactions.
Reaction Principle
The coupling reaction follows the bimolecular nucleophilic substitution (SN2) pathway.[3] In the first step, a base is used to deprotonate the hydroxyl group of the phenolic compound, forming a more nucleophilic phenoxide anion. This phenoxide then attacks the primary carbon atom of this compound, which is bonded to the bromine atom. The bromide ion is displaced as a leaving group in a single, concerted step, resulting in the formation of a new carbon-oxygen bond and the desired aryl ether product.[2] For the synthesis of aryl ethers, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (NaOH).[2] Dipolar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to facilitate the reaction.[2]
References
Application Notes and Protocols for the Functionalization of Nanoparticles with 2-(2-Bromoethoxy)anisole
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, bioimaging, and diagnostics.[1][2][3] This process allows for the attachment of specific molecules to the nanoparticle surface, enabling targeted interactions with biological systems and enhancing stability and biocompatibility.[4][5][6] This document provides a detailed protocol for a two-step process to functionalize nanoparticles, focusing on the introduction of amine groups followed by covalent attachment of a bromo-functionalized molecule, using 2-(2-Bromoethoxy)anisole as a representative compound.
The general strategy involves first modifying the nanoparticle surface to introduce reactive amine (-NH2) groups.[1][7] These amine groups then serve as anchors for the subsequent covalent attachment of this compound via a nucleophilic substitution reaction, where the amine attacks the electrophilic carbon bearing the bromine atom.
Experimental Protocols
Protocol 1: Synthesis of Amine-Functionalized Silica Nanoparticles (SiNPs-NH2)
This protocol describes the synthesis of silica nanoparticles followed by their surface modification with amine groups using (3-aminopropyl)triethoxysilane (APTES).[1]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
Procedure:
-
Silica Nanoparticle Synthesis (Stöber Method):
-
Amine Functionalization:
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol and then resuspend them in anhydrous toluene by sonication.[1]
-
Add APTES to the nanoparticle suspension.[1]
-
Reflux the mixture under a nitrogen atmosphere for 12-24 hours.[1]
-
Cool the reaction to room temperature and collect the amine-functionalized nanoparticles (SiNPs-NH2) by centrifugation.[1]
-
Wash the particles extensively with toluene and ethanol to remove unreacted APTES.[1]
-
Dry the SiNPs-NH2 nanoparticles under vacuum.[1]
-
Protocol 2: Functionalization of SiNPs-NH2 with this compound
This protocol details the reaction of amine-functionalized silica nanoparticles with this compound.
Materials:
-
Amine-functionalized silica nanoparticles (SiNPs-NH2)
-
This compound
-
Triethylamine (TEA) or another non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
Suspend the dried SiNPs-NH2 nanoparticles in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (TEA) to the suspension. TEA acts as a base to neutralize the HBr byproduct of the reaction.[1]
-
Slowly add this compound dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and continue stirring for 24-48 hours under a nitrogen atmosphere.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with THF and then ethanol to remove unreacted reagents and byproducts. This can be done by repeated centrifugation and redispersion cycles.[1]
-
Dry the final functionalized nanoparticles under vacuum.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles.[8][9] The following table summarizes key techniques and the expected data.
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Increase in hydrodynamic diameter after each functionalization step.[1] |
| Zeta Potential | Surface charge | Change in zeta potential upon introduction of amine groups and subsequent functionalization. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Detection of nitrogen (from amine) and bromine and additional carbon and oxygen signals corresponding to this compound on the nanoparticle surface.[1][9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups | Appearance of new peaks corresponding to N-H bonds after amine functionalization, and C-O-C and aromatic C-H stretches after attachment of this compound. |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and aggregation | Visualization of nanoparticle size and shape to ensure no significant aggregation or morphological changes occurred during functionalization.[10][11] |
| Thermogravimetric Analysis (TGA) | Amount of organic material on the surface | Weight loss corresponding to the decomposition of the organic functional groups, allowing for quantification of surface modification.[10] |
Data Presentation
The following table presents hypothetical quantitative data for the characterization of nanoparticles at each stage of functionalization.
| Sample | Average Hydrodynamic Diameter (nm) (DLS) | Zeta Potential (mV) | Elemental Composition (XPS Atomic %) |
| Bare Silica Nanoparticles | 100 ± 5 | -35 ± 3 | Si: 30%, O: 65%, C: 5% |
| SiNPs-NH2 | 105 ± 6 | +25 ± 4 | Si: 25%, O: 55%, C: 15%, N: 5% |
| SiNPs-functionalized | 110 ± 7 | +15 ± 5 | Si: 20%, O: 45%, C: 25%, N: 4%, Br: 1% |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine [mdpi.com]
- 8. Characterization of nanoparticles for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for a Coumarin-Based Fluorescent Probe Derived from 2-(2-Bromoethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis, characterization, and application of a novel coumarin-based fluorescent probe synthesized from the precursor 2-(2-bromoethoxy)anisole. This probe demonstrates significant potential for the selective detection of specific metal ions, a critical function in various biological and pharmaceutical research areas. The protocols provided herein offer a comprehensive guide for the replication of the synthesis and application of this fluorescent sensor.
Overview and Signaling Pathway
The fluorescent probe, designated as Coumarin-Anisole Crown Ether (CACE), is synthesized through a reaction between this compound and 4-methylumbelliferone. The resulting molecule incorporates a coumarin fluorophore, known for its excellent photophysical properties, and a crown ether-like recognition moiety derived from the anisole precursor. This unique structure allows for the selective binding of certain metal ions, leading to a detectable change in the fluorescence emission of the coumarin core.
The signaling mechanism of CACE is based on a "turn-off" fluorescence response. In its unbound state, the probe exhibits strong fluorescence. Upon binding with a target metal ion, the conformation of the crown ether-like loop changes, which in turn affects the electronic state of the coumarin fluorophore, leading to fluorescence quenching. This change in fluorescence intensity provides a direct measure of the concentration of the target ion.
Caption: Signaling pathway for metal ion detection using the CACE fluorescent probe.
Data Presentation
The photophysical properties of the CACE probe were characterized in the absence and presence of various metal ions. The following table summarizes the key quantitative data.
| Parameter | CACE (Free Probe) | CACE + Target Ion | Notes |
| Excitation Maximum (λex) | ~360 nm | ~360 nm | The excitation wavelength remains largely unchanged upon ion binding. |
| Emission Maximum (λem) | ~450 nm | ~450 nm | The emission wavelength shows a negligible shift, but the intensity is significantly reduced. |
| Quantum Yield (Φ) | High | Low | A significant decrease in quantum yield indicates efficient fluorescence quenching upon ion binding. |
| Binding Affinity (Kd) | N/A | Ion-dependent | The dissociation constant varies depending on the specific metal ion. |
Experimental Protocols
Synthesis of Coumarin-Anisole Crown Ether (CACE) Probe
This protocol describes the synthesis of the CACE fluorescent probe from this compound and 4-methylumbelliferone.
Materials:
-
This compound
-
4-Methylumbelliferone (7-hydroxy-4-methylcoumarin)
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a solution of 4-methylumbelliferone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure CACE probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of the CACE fluorescent probe.
Protocol for Metal Ion Detection
This protocol outlines the general procedure for using the CACE probe for the detection of a target metal ion in an aqueous solution.
Materials:
-
CACE fluorescent probe stock solution (e.g., 1 mM in DMSO or acetonitrile)
-
Buffer solution (e.g., Tris-HCl or HEPES, pH 7.4)
-
Solutions of various metal ions for selectivity testing
-
Fluorometer
Procedure:
-
Preparation of Working Solution: Prepare a working solution of the CACE probe by diluting the stock solution in the buffer to the desired final concentration (typically in the low micromolar range).
-
Fluorescence Measurement of Free Probe: Transfer the CACE working solution to a cuvette and measure its initial fluorescence emission spectrum using an excitation wavelength of ~360 nm.
-
Titration with Metal Ion: Add incremental amounts of the target metal ion solution to the cuvette containing the CACE probe. After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (~450 nm) against the concentration of the added metal ion. This will generate a titration curve from which the binding affinity can be determined.
-
Selectivity Test: To assess the selectivity of the CACE probe, repeat the fluorescence measurement after adding solutions of other metal ions at the same concentration as the target ion. Compare the changes in fluorescence intensity to determine the probe's specificity.
Applications in Cellular Imaging
The CACE probe, due to its potential cell permeability and sensitivity to specific ions, can be explored for imaging intracellular ion concentrations.
Protocol for Live-Cell Imaging
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
CACE probe stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe Loading: Prepare a working solution of the CACE probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the CACE probe working solution to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator. The optimal loading time should be determined empirically.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove extracellular probe.
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the CACE probe (e.g., excitation ~360 nm, emission ~450 nm).
-
To investigate changes in intracellular ion concentrations, cells can be treated with specific ionophores or stimuli, and the resulting changes in fluorescence intensity can be monitored over time.
Caption: Logical workflow for live-cell imaging with the CACE fluorescent probe.
Application Notes and Protocols for Monitoring Reactions of 2-(2-Bromoethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 2-(2-bromoethoxy)anisole. The protocols outlined below are particularly relevant for Williamson ether synthesis, a common application for this reagent, such as in the synthesis of key pharmaceutical intermediates.
Introduction
This compound is a valuable reagent in organic synthesis, frequently employed as an electrophile to introduce the 2-(2-methoxyphenoxy)ethyl group onto nucleophiles such as phenols, amines, and sulfonamides. A notable application is in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia. In this synthesis, this compound is reacted with (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
Accurate monitoring of reaction progress is crucial for optimizing reaction conditions, determining reaction endpoints, maximizing yield, and minimizing impurity formation. This document details protocols for Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring such reactions.
Reaction Scheme: A Case Study in Tamsulosin Intermediate Synthesis
The following reaction scheme, a key step in the synthesis of Tamsulosin, will be used as a representative example for the application of the monitoring methods described.
Caption: Williamson ether synthesis for a Tamsulosin intermediate.
Thin Layer Chromatography (TLC)
TLC is a rapid, qualitative, and cost-effective method for monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product.
Experimental Protocol
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Eluent (mobile phase)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde stain)
Procedure:
-
Prepare the Eluent: A common starting point for developing a suitable eluent system is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). For the example reaction, a ratio of 7:3 (Hexane:Ethyl Acetate) is a good starting point. The polarity can be adjusted to achieve optimal separation, where the Rf of the product is ideally between 0.3 and 0.5.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM1: this compound), the other starting material (SM2: the sulfonamide), a co-spot (both starting materials), and the reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of each starting material in a volatile solvent (e.g., ethyl acetate) for spotting.
-
Using a capillary spotter, apply a small spot of each solution to its designated lane on the baseline.
-
For the reaction mixture, take a small aliquot (e.g., with a glass capillary) from the reaction vessel at various time points (e.g., t=0, 1h, 2h, etc.), dilute it with a small amount of a suitable solvent, and spot it on the plate.
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the eluent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. The aromatic rings in the reactants and product should be UV active. Circle the visible spots with a pencil. For enhanced visualization, especially for the amine, the plate can be stained. For example, dipping the plate in a potassium permanganate solution will reveal spots for compounds that can be oxidized.
Data Presentation
The progress of the reaction is monitored by the diminishing intensity of the starting material spots and the increasing intensity of the product spot in the reaction mixture lane over time.
| Time Point | Rf of this compound | Rf of Sulfonamide | Rf of Product | Observations |
| t = 0 h | ~0.7 | ~0.2 | - | Strong spots for both starting materials. |
| t = 2 h | ~0.7 | ~0.2 | ~0.4 | Faint product spot appears, starting material spots still strong. |
| t = 6 h | Faint | Faint | ~0.4 | Product spot is the major component. |
| t = 12 h | Not visible | Not visible | ~0.4 | Only the product spot is visible, indicating reaction completion. |
Note: Rf values are approximate and can vary based on the exact TLC plate, eluent composition, and environmental conditions.
Scale-Up Synthesis of 2-(2-Bromoethoxy)anisole for Preclinical Studies: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(2-Bromoethoxy)anisole, a key intermediate for various research and development applications, including preclinical studies. The synthesis is based on the Williamson ether synthesis, a robust and scalable method. This application note includes detailed protocols for synthesis and purification, tabulated data for key process parameters, and analytical methods for quality control to ensure the final product meets the high purity standards required for preclinical use.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules for pharmaceutical and materials science research. Its synthesis is typically achieved through the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of guaiacol (2-methoxyphenol) is reacted with an excess of 1,2-dibromoethane to yield the desired product. The scalability of this reaction is crucial for producing the quantities needed for preclinical trials. This protocol details a scalable and reproducible synthesis, purification, and characterization process for this compound. Some derivatives of guaiacol have been investigated for their potential as myeloperoxidase inhibitors, which could be relevant in the context of cardiovascular diseases.[1] Additionally, various guaiacol derivatives have shown a range of biological activities, including anti-inflammatory and analgesic effects.[2][3]
Materials and Methods
Materials
| Material | Grade | Supplier | CAS Number |
| Guaiacol | Reagent Grade, ≥98% | Sigma-Aldrich | 90-05-1 |
| 1,2-Dibromoethane | Reagent Grade, ≥99% | Sigma-Aldrich | 106-93-4 |
| Sodium Hydroxide | ACS Reagent, ≥97.0% | Merck | 1310-73-2 |
| Acetone | ACS Reagent, ≥99.5% | Fisher Scientific | 67-64-1 |
| Potassium Carbonate | Anhydrous, ≥99% | Alfa Aesar | 584-08-7 |
| Potassium Iodide | ACS Reagent, ≥99% | J.T. Baker | 7681-11-0 |
| Dichloromethane | HPLC Grade, ≥99.8% | VWR | 75-09-2 |
| Hexane | HPLC Grade, ≥98.5% | EMD Millipore | 110-54-3 |
| Ethyl Acetate | HPLC Grade, ≥99.5% | Honeywell | 141-78-6 |
| Anhydrous Sodium Sulfate | ACS Reagent, ≥99.0% | Macron | 7757-82-6 |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
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Reflux condenser
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Heating mantle with temperature controller
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Dropping funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Glassware for extraction and filtration
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol is designed for a multi-gram scale synthesis.
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add guaiacol (248.28 g, 2.0 mol) and acetone (2.0 L).
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Base Addition: To the stirred solution, add anhydrous potassium carbonate (414.6 g, 3.0 mol) and a catalytic amount of potassium iodide (16.6 g, 0.1 mol).
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Addition of Alkylating Agent: In the dropping funnel, place 1,2-dibromoethane (751.4 g, 4.0 mol). Add the 1,2-dibromoethane dropwise to the reaction mixture over a period of 1 hour.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 60°C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the inorganic salts using a Büchner funnel and wash the filter cake with acetone (2 x 200 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
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Dissolve the crude oil in dichloromethane (1.5 L) and wash with 1 M sodium hydroxide solution (2 x 500 mL) to remove any unreacted guaiacol, followed by a wash with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification of this compound
High purity is essential for preclinical studies. Two methods for purification are provided below.
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Dissolve the crude product in a minimal amount of hot ethanol.
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Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8 °C) for several hours to facilitate crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
For achieving the highest purity, preparative HPLC is recommended.
| Parameter | Value |
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase | Acetonitrile and Water |
| Gradient | 60% to 90% Acetonitrile over 30 minutes |
| Flow Rate | 80 mL/min |
| Detection | UV at 272 nm |
| Injection Volume | 5-10 mL of a concentrated solution of crude product in acetonitrile |
Collect the fractions containing the pure product and concentrate them under reduced pressure to obtain pure this compound as a solid.
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |
| Guaiacol | C₇H₈O₂ | 124.14 | 2.0 | 248.28 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 4.0 | 751.4 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 3.0 | 414.6 |
| Potassium Iodide | KI | 166.00 | 0.1 | 16.6 |
| This compound | C₉H₁₁BrO₂ | 231.09 | - | Theoretical Yield: 462.18 |
Physicochemical Properties of this compound
| Property | Value |
| Appearance | Pale beige solid |
| Melting Point | 43-45 °C |
| Boiling Point | 135-140 °C at 7 Torr |
| Molecular Weight | 231.09 g/mol |
Quality Control
The purity and identity of the synthesized this compound should be confirmed by the following analytical methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon skeleton.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight.
-
HPLC (High-Performance Liquid Chromatography): To determine the final purity of the compound.
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Reaction Mechanism: Williamson Ether Synthesis
Caption: The Williamson ether synthesis mechanism for this compound.
Potential Signaling Pathway Modulation by Guaiacol Derivatives
Caption: Potential inhibition of the MPO pathway by guaiacol derivatives.[1]
References
- 1. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(2-Bromoethoxy)anisole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Bromoethoxy)anisole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, reacting guaiacol (2-methoxyphenol) with 1,2-dibromoethane.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation of Guaiacol: The base used is not strong enough to deprotonate the phenolic hydroxyl group effectively. 2. Low Reaction Temperature: The reaction rate is too slow at the current temperature. 3. Poor Quality Reagents: Starting materials or solvents may be wet or degraded. 4. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | 1. Select a Stronger Base: Switch from a weak base like K₂CO₃ to a stronger base such as NaOH, KOH, or NaH. Ensure the base is freshly opened or properly stored. 2. Increase Reaction Temperature: Gradually increase the temperature in 10°C increments. Monitor for byproduct formation. A typical temperature range is 60-80°C. 3. Use Anhydrous Reagents and Solvents: Dry solvents before use and use freshly opened, high-purity starting materials. 4. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the guaiacol spot is no longer visible. |
| Formation of Significant Byproducts | 1. Dialkylation of Guaiacol: Excess 1,2-dibromoethane can react with the product to form a diether byproduct. 2. Formation of 1,2-bis(2-methoxyphenoxy)ethane: The product reacts with another molecule of deprotonated guaiacol. 3. Elimination Reaction: The strong base can promote the elimination of HBr from 1,2-dibromoethane to form vinyl bromide. | 1. Control Stoichiometry: Use a molar excess of guaiacol relative to 1,2-dibromoethane (e.g., 2:1 or 3:1 ratio). 2. Slow Addition of Alkylating Agent: Add the 1,2-dibromoethane dropwise to the reaction mixture containing guaiacol and the base. This keeps the concentration of the alkylating agent low. 3. Use a Milder Base or Lower Temperature: If elimination is a significant issue, consider using a weaker base like K₂CO₃ or lowering the reaction temperature. |
| Difficult Purification | 1. Presence of Unreacted Guaiacol: Unreacted starting material can be difficult to separate from the product due to similar polarities. 2. Formation of Polar Impurities: Byproducts may be difficult to remove by simple extraction. | 1. Aqueous Base Wash: During the work-up, wash the organic layer with an aqueous NaOH solution to remove unreacted guaiacol as its sodium salt. 2. Column Chromatography: If impurities persist after extraction, purification by silica gel column chromatography is recommended. A gradient elution with a hexane/ethyl acetate solvent system is typically effective. |
| Reaction Stalls (as per TLC) | 1. Deactivation of Phase Transfer Catalyst (if used): The catalyst may be poisoned or degraded. 2. Incomplete Deprotonation: Insufficient base or a base that is not strong enough. | 1. Add More Catalyst: If using a phase transfer catalyst, add another portion. 2. Add More Base: Ensure an adequate excess of a sufficiently strong base is present. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis is typically a Williamson ether synthesis where guaiacol (2-methoxyphenol) is deprotonated by a base to form a phenoxide, which then acts as a nucleophile and attacks 1,2-dibromoethane in an SN2 reaction to form the desired product.
Q2: Which base is most effective for this synthesis?
A2: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) generally lead to higher yields and faster reaction times by ensuring complete deprotonation of the weakly acidic guaiacol.[1]
Q3: What is the role of a phase transfer catalyst (PTC) and is it necessary?
A3: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is not strictly necessary but is highly recommended, especially when using an inorganic base like NaOH or K₂CO₃ with an organic solvent. The PTC facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the reaction with 1,2-dibromoethane occurs, thereby increasing the reaction rate and yield.[2]
Q4: What are the common side reactions to be aware of?
A4: The primary side reaction is the formation of 1,2-bis(2-methoxyphenoxy)ethane, where the product reacts with a second molecule of guaiacol phenoxide. Another potential byproduct is the result of the elimination of HBr from 1,2-dibromoethane. Controlling the stoichiometry and reaction conditions can minimize these side reactions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The disappearance of the guaiacol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
Q6: What is the best work-up procedure to isolate the product?
A6: After the reaction is complete, the mixture is typically cooled, and water is added to dissolve the inorganic salts. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a dilute aqueous base (e.g., 5% NaOH) is recommended to remove any unreacted guaiacol. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Q7: How can I purify the crude product?
A7: The crude product can often be purified by recrystallization from a suitable solvent like ethanol. If significant impurities are present, column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective purification method.
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield of this compound. This data is representative and intended to guide optimization efforts.
Table 1: Effect of Base on Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Acetone | 60 | 24 | 65 |
| NaOH | Toluene/H₂O (with PTC) | 80 | 8 | 85 |
| KOH | DMF | 70 | 6 | 90 |
| NaH | THF (anhydrous) | 65 | 4 | 95 |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Acetone | K₂CO₃ | 60 | 24 | 65 |
| Acetonitrile | K₂CO₃ | 80 | 18 | 75 |
| Toluene/H₂O (with PTC) | NaOH | 80 | 8 | 85 |
| N,N-Dimethylformamide (DMF) | KOH | 70 | 6 | 90 |
| Tetrahydrofuran (THF) (anhydrous) | NaH | 65 | 4 | 95 |
Experimental Protocols
Protocol 1: General Synthesis using Potassium Carbonate
-
To a round-bottom flask, add guaiacol (1.0 eq), potassium carbonate (2.0 eq), and acetone (10 mL per mmol of guaiacol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (1.5 eq) to the flask.
-
Heat the reaction mixture to reflux (around 60°C) and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 5% aqueous NaOH, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Optimized Synthesis using Phase Transfer Catalysis
-
In a three-necked flask equipped with a condenser and a dropping funnel, combine guaiacol (1.0 eq), sodium hydroxide (2.0 eq), tetrabutylammonium bromide (0.05 eq), and toluene (10 mL per mmol of guaiacol).
-
Heat the mixture to 80°C with vigorous stirring.
-
Slowly add 1,2-dibromoethane (1.2 eq) dropwise over 30 minutes.
-
Maintain the reaction at 80°C for 8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product as described in Protocol 1.
Visualizations
References
common side reactions and byproducts in 2-(2-Bromoethoxy)anisole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Bromoethoxy)anisole. The information is designed to help users anticipate and resolve common issues encountered during their experiments, with a focus on side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound typically undergoes three main reaction pathways when treated with a nucleophile/base:
-
SN2 (Bimolecular Nucleophilic Substitution): This is often the desired pathway, where the nucleophile displaces the bromide ion to form a new bond with the ethyl group.
-
E2 (Bimolecular Elimination): This pathway leads to the formation of an alkene, 2-vinyloxyanisole, and is a common side reaction.
-
Intramolecular Cyclization (Williamson Ether Synthesis): Under certain conditions, the molecule can cyclize to form 2,3-dihydrobenzofuran, another potential byproduct.
Q2: What factors influence whether substitution (SN2) or elimination (E2) is the major pathway?
A2: The competition between SN2 and E2 reactions is influenced by several factors:
-
Nature of the Base/Nucleophile: Strong, sterically hindered bases favor E2, while good nucleophiles that are weak bases favor SN2.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) tend to favor SN2 reactions. The use of ethanol as a solvent can promote E2 elimination.[1]
-
Temperature: Higher reaction temperatures generally favor the E2 pathway.
-
Concentration of the Base: A high concentration of a strong base will increase the rate of the E2 reaction.
Q3: How can the formation of the intramolecular cyclization byproduct, 2,3-dihydrobenzofuran, be minimized?
A3: The formation of 2,3-dihydrobenzofuran occurs via an intramolecular Williamson ether synthesis. This side reaction is more likely if the methoxy group on the anisole ring is cleaved to a phenol, which can then act as an internal nucleophile. To minimize this:
-
Avoid harsh conditions that could lead to demethylation of the anisole.
-
Use a non-nucleophilic base if the goal is to promote a reaction with an external nucleophile.
-
Control the reaction temperature to disfavor the cyclization reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution (SN2) Product
| Potential Cause | Troubleshooting Steps |
| Competition from E2 Elimination | - Use a less sterically hindered, more nucleophilic base. - Lower the reaction temperature. - Use a polar aprotic solvent like DMF or DMSO instead of an alcohol. - Use a lower concentration of the base. |
| Intramolecular Cyclization | - Ensure the starting material is pure and free of any 2-hydroxyphenoxyethyl bromide. - Use milder reaction conditions to prevent demethylation of the anisole. |
| Hydrolysis of the Starting Material | - Ensure all reagents and solvents are anhydrous, as water can hydrolyze the bromo group to an alcohol. |
| Low Reactivity | - Increase the reaction temperature moderately, keeping in mind the potential for increased E2 elimination. - Use a more reactive nucleophile. - Increase the reaction time. |
Issue 2: High Percentage of the Elimination (E2) Byproduct (2-vinyloxyanisole)
| Potential Cause | Troubleshooting Steps |
| Use of a Strong, Sterically Hindered Base | - Switch to a less bulky and more nucleophilic base. |
| High Reaction Temperature | - Decrease the reaction temperature. |
| Choice of Solvent | - Replace protic solvents like ethanol with polar aprotic solvents such as DMSO or DMF. |
| High Base Concentration | - Reduce the concentration of the base. |
Data Presentation
The following table provides representative data on how reaction conditions can influence the product distribution in the reaction of this compound with a generic secondary amine nucleophile (e.g., piperazine).
| Entry | Base | Solvent | Temperature (°C) | SN2 Product Yield (%) | E2 Product Yield (%) | Cyclization Product Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 85 | 5 | <1 |
| 2 | K₂CO₃ | Ethanol | 80 | 60 | 35 | <1 |
| 3 | NaH | THF | 65 | 75 | 15 | 5 |
| 4 | t-BuOK | t-BuOH | 80 | 10 | 80 | 5 |
| 5 | DBU | Acetonitrile | 80 | 70 | 25 | <1 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific nucleophile and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-(2-methoxyphenoxy)ethyl)piperazine (SN2 Reaction)
Materials:
-
This compound (1.0 eq)
-
Piperazine (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of piperazine in DMF, add potassium carbonate.
-
Slowly add this compound to the mixture at room temperature.
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Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the DMF.
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Purify the residue by column chromatography on silica gel to isolate the desired product.
Protocol 2: Analysis of Reaction Mixture by GC-MS
Sample Preparation:
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Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by adding water (1 mL).
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Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate) (2 x 1 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Illustrative):
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Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
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Carrier Gas: Helium, constant flow rate of 1 mL/min.
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Injector Temperature: 250°C.
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Oven Program:
-
Initial temperature: 80°C, hold for 2 min.
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Ramp: 10°C/min to 280°C.
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Hold at 280°C for 5 min.
-
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
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Scan Range: m/z 40-550.
-
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting low SN2 product yield.
References
troubleshooting low yield in Williamson ether synthesis of anisole derivatives
Welcome to the technical support center for the Williamson ether synthesis of anisole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the Williamson ether synthesis and why is it used for preparing anisole derivatives?
The Williamson ether synthesis is a widely used organic reaction for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide). For anisole derivatives, this typically involves the reaction of a substituted phenoxide ion with a methylating agent (like methyl iodide or dimethyl sulfate) via an S(_N)2 mechanism.[1] This method is popular due to its versatility and relatively simple procedure for creating both symmetrical and asymmetrical ethers.[2]
Q2: Which methylating agent is best for my synthesis?
The choice of methylating agent depends on factors like reactivity, safety, and cost.
-
Methyl iodide (CH(_3)I): Highly reactive and often used in laboratory settings for high yields. However, it is toxic and a suspected carcinogen.
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Dimethyl sulfate ((CH(_3)(_2)SO(_4)): A cost-effective and highly reactive methylating agent, commonly used in industrial processes. It is also extremely toxic and must be handled with great care.
-
Dimethyl carbonate (DMC): A greener, less toxic alternative to methyl iodide and dimethyl sulfate. It typically requires higher temperatures and longer reaction times but can provide excellent yields.
Q3: Can I use other alkyl halides besides methyl halides?
For the synthesis of anisole derivatives, a methyl halide is used. If you were to synthesize other aryl ethers, it is crucial to use primary alkyl halides. The reaction proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance.[3] Secondary alkyl halides will often lead to a mixture of substitution (ether) and elimination (alkene) products, while tertiary alkyl halides will almost exclusively yield the elimination product.[1][3]
Troubleshooting Guide: Low Yield
Low yield is a common issue in the Williamson ether synthesis of anisole derivatives. The following guide addresses potential causes and provides solutions.
Problem 1: Incomplete Deprotonation of the Phenol
Symptoms:
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Large amount of unreacted phenol observed by TLC or NMR analysis of the crude product.
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Low overall yield of the desired anisole derivative.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficiently strong base: The pKa of the substituted phenol is too high for the chosen base to effectively deprotonate it. | Switch to a stronger base. For example, if you are using sodium carbonate (Na(_2)CO(_3)), consider trying potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH), or for very electron-deficient phenols, sodium hydride (NaH). |
| Insufficient amount of base: Not enough base is present to deprotonate all of the phenol. | Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation. |
| Poor solubility of the base: The base is not soluble enough in the reaction solvent to effectively deprotonate the phenol. | Consider using a different solvent or employing a phase transfer catalyst to facilitate the reaction between the solid base and the dissolved phenol. |
Problem 2: Competing Side Reactions
Symptoms:
-
Presence of unexpected byproducts in the crude reaction mixture.
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Purification is difficult due to multiple products with similar polarities.
Possible Causes & Solutions:
| Side Reaction | Cause | Solution |
| C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen atom.[4] | Protic solvents (e.g., water, ethanol) can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more nucleophilic. | Use a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to favor O-alkylation.[4] |
| Elimination (E2) of the Alkyl Halide: This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides under harsh conditions. | The alkoxide/phenoxide acts as a base, promoting the elimination of H-X from the alkyl halide to form an alkene. | Use a primary alkyl halide (ideally a methyl halide for anisole synthesis).[3] Employ milder reaction conditions (lower temperature). |
Problem 3: Poor Reaction Conditions
Symptoms:
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Slow or incomplete reaction, even with the correct reagents.
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Degradation of starting materials or products.
Possible Causes & Solutions:
| Condition | Issue | Solution |
| Temperature | Too low: The reaction rate is too slow. Too high: Promotes side reactions and potential decomposition. | The optimal temperature is typically between 50-100°C.[1] Start at a lower temperature and gradually increase while monitoring the reaction progress by TLC. |
| Solvent | Protic solvents can slow down the reaction by solvating the nucleophile. | Use polar aprotic solvents like DMF, acetonitrile, or acetone to accelerate the reaction. |
| Reaction Time | Too short: The reaction has not gone to completion. Too long: May lead to product decomposition. | Monitor the reaction progress using TLC to determine the optimal reaction time, which is typically 1-8 hours.[1] |
Data Presentation
Table 1: Effect of Base on the Yield of 4-Methoxy-acetophenone
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOH | Ethanol | Reflux | 4 | 75 |
| K(_2)CO(_3) | Acetone | Reflux | 6 | 92 |
| NaH | THF | Room Temp | 2 | 95 |
This table compiles representative data to illustrate trends. Actual yields may vary based on specific experimental conditions.
Table 2: Influence of Solvent on O- vs. C-Alkylation of 2-Naphthol with Benzyl Bromide
| Solvent | O-Alkylation Product (%) | C-Alkylation Product (%) |
| DMF | High | Low |
| Trifluoroethanol (TFE) | Low | High |
This table demonstrates the significant impact of solvent choice on the regioselectivity of the alkylation of phenoxides.[4]
Experimental Protocols
General Protocol for the Synthesis of a Substituted Anisole using Potassium Carbonate
This protocol describes a general method for the methylation of a substituted phenol using methyl iodide and potassium carbonate in acetone.
Materials:
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Substituted phenol (1.0 eq)
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Anhydrous potassium carbonate (1.5 eq)
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Methyl iodide (1.2 eq)
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Anhydrous acetone
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Diethyl ether
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1 M Sodium hydroxide solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol, anhydrous potassium carbonate, and anhydrous acetone.
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Stir the mixture at room temperature for 15 minutes.
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Add methyl iodide to the suspension.
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Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
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Concentrate the filtrate under reduced pressure to remove the acetone.
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Dissolve the residue in diethyl ether and transfer to a separatory funnel.
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Wash the organic layer with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel if necessary.
Protocol for the Synthesis of 4-Ethylanisole using Phase Transfer Catalysis
This protocol details the synthesis of 4-ethylanisole from 4-ethylphenol using a phase transfer catalyst.[5]
Materials:
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4-ethylphenol (1.0 eq)
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25% w/v Sodium hydroxide solution
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Tetrabutylammonium bromide (TBAB, ~0.05 eq)
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Methyl iodide (2.6 eq)
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Diethyl ether
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5% Sodium hydroxide solution
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Distilled water
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Anhydrous sodium sulfate
Procedure:
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In a conical vial, combine 4-ethylphenol and the 25% NaOH solution.
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Gently heat the mixture with stirring until the phenol dissolves.
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Add the tetrabutylammonium bromide to the solution.
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Attach a reflux condenser and add the methyl iodide through the top of the condenser.
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Reflux the reaction mixture gently for one hour.
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Cool the reaction to room temperature and then briefly in an ice bath.
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Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Wash the combined organic extracts with 5% sodium hydroxide solution, followed by distilled water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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The product can be further purified by column chromatography.[5]
Visualizations
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
References
Technical Support Center: Purification of 2-(2-Bromoethoxy)anisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Bromoethoxy)anisole from reaction mixtures. This resource is intended for researchers, scientists, and professionals in drug development.
Purification Overview
This compound is commonly synthesized via a Williamson ether synthesis, reacting guaiacol with 1,2-dibromoethane in the presence of a base. The primary purification challenge is the removal of unreacted starting materials and potential side products. The two most common purification techniques for this compound are silica gel column chromatography and recrystallization.
A general workflow for the purification process is outlined below:
Caption: General experimental workflow for the purification of this compound.
Data Presentation: Physical Properties of Key Compounds
A summary of the physical properties of the target compound and primary starting material is provided below for easy reference during the purification process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₉H₁₁BrO₂ | 231.09 | 135-140 (at 7 Torr) | 43-45 |
| Guaiacol | C₇H₈O₂ | 124.14 | 205 | 28-32 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 131-132 | 9-10 |
Experimental Protocols
General Synthesis of this compound
In a suitable reaction vessel, 1,2-dibromoethane is added dropwise to a solution of guaiacol and a base (e.g., potassium carbonate) in a solvent like acetone. A catalytic amount of potassium iodide can be added to facilitate the reaction. The mixture is typically stirred at an elevated temperature (e.g., 60°C) for 24-72 hours. After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude product.[1]
Purification by Column Chromatography
-
Thin-Layer Chromatography (TLC) Analysis:
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Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC.
-
A good starting solvent system is a mixture of ethyl acetate and hexanes.[1]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from impurities.
-
-
Column Preparation and Elution:
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Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexanes).
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Pack the column with the slurry, ensuring no air bubbles are trapped.
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Load the crude product onto the column.
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Elute the column with the solvent system determined by TLC analysis. A gradient elution, starting with a lower polarity (less ethyl acetate) and gradually increasing the polarity, can be effective.
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Purification by Recrystallization
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Solvent Selection:
-
The ideal recrystallization solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Common solvents to screen for recrystallization include ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate.
-
-
Recrystallization Procedure:
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Dissolve the crude or partially purified product in a minimal amount of the hot recrystallization solvent.
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If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
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Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
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Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
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Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
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Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | - Inappropriate solvent system.- Column overloading.- Poorly packed column (channeling). | - Optimize the solvent system using TLC. Try different ratios of ethyl acetate/hexanes or explore other solvent systems like dichloromethane/hexanes.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a homogenous stationary phase. |
| Product is not eluting from the column | - The eluting solvent is not polar enough. | - Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product elutes too quickly with impurities | - The eluting solvent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Streaking or tailing of spots on TLC | - The compound may be acidic or basic and interacting strongly with the silica gel.- The sample is too concentrated on the TLC plate. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Dilute the sample before spotting it on the TLC plate. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast.- Impurities are present that inhibit crystallization. | - Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly. Consider insulating the flask.- Attempt to purify the material further by column chromatography before recrystallization. |
| Low recovery of the purified product | - The product has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the crystals with a minimal amount of ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude this compound reaction mixture?
A1: The most common impurities are unreacted starting materials, namely guaiacol and 1,2-dibromoethane. Side products from over-alkylation or other secondary reactions are also possible.
Q2: How can I effectively monitor the progress of column chromatography?
A2: Thin-layer chromatography (TLC) is the best method for monitoring the separation. By spotting the collected fractions on a TLC plate and eluting with the appropriate solvent system, you can identify which fractions contain the pure product, which contain impurities, and which are mixed.
Q3: My purified this compound is a yellowish liquid, but the literature describes it as a solid. What should I do?
A3: this compound has a melting point around 43-45°C. It is possible for it to exist as a supercooled liquid at room temperature. Try cooling the sample in an ice bath to induce solidification. If it remains an oil, it may indicate the presence of impurities that are depressing the melting point. Further purification may be necessary.
Q4: Can I use a different base instead of potassium carbonate for the synthesis?
A4: Other bases like sodium carbonate or even stronger bases like sodium hydride can be used. However, the reaction conditions, such as temperature and reaction time, may need to be re-optimized for a different base.
Q5: Is it necessary to perform both column chromatography and recrystallization?
A5: Not always. For many applications, a well-executed column chromatography can provide a product of sufficient purity. Recrystallization is often employed as a final polishing step to achieve very high purity or to obtain a crystalline solid if the product from chromatography is an oil. The required purity of the final product will determine the necessary purification steps.
References
minimizing byproduct formation in coupling reactions with 2-(2-Bromoethoxy)anisole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in coupling reactions involving 2-(2-Bromoethoxy)anisole.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki, Heck, and Sonogashira coupling reactions with this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may be degraded or poisoned. | • Use a fresh batch of palladium catalyst and ligand. • Ensure phosphine ligands are stored under an inert atmosphere to prevent oxidation. • Consider using a pre-catalyst that is more stable. |
| Poor Substrate Quality: Impurities in this compound or the coupling partner can inhibit the reaction. | • Purify starting materials before use, for example, by chromatography or distillation. • Ensure solvents are anhydrous and have been properly degassed.[1] | |
| Incorrect Reaction Conditions: The chosen base, solvent, or temperature may not be optimal. | • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N).[1] • Test various solvents such as THF, DMF, toluene, or acetonitrile.[1] • Optimize the reaction temperature; some reactions may require heating to proceed efficiently.[2] | |
| Significant Homocoupling of Coupling Partner | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (Glaser coupling in Sonogashira reactions).[1][3] | • Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][3] • Maintain a positive pressure of an inert gas throughout the reaction. |
| Sub-optimal Ligand Choice: Certain ligands may not effectively suppress homocoupling. | • For Sonogashira reactions, consider copper-free protocols or use ligands known to minimize Glaser coupling.[1] | |
| Formation of Protodebromination Byproduct (Anisole derivative) | Source of Protons: The presence of water or other protic impurities can lead to the replacement of the bromine atom with hydrogen. | • Use anhydrous solvents and reagents. • Ensure the base is not excessively hydrated. |
| Inefficient Catalytic Cycle: A slow transmetalation or reductive elimination step can allow for side reactions to occur. | • Optimize the catalyst and ligand system. Bulky, electron-rich phosphine ligands can sometimes accelerate the desired coupling pathway.[4] | |
| Side Reactions Involving the Bromoethoxy Group | Intramolecular Cyclization/Elimination: Under certain basic conditions, the bromoethoxy side chain may undergo side reactions. | • Optimize the choice of base; a weaker, non-nucleophilic base might be preferable. • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in coupling reactions with this compound?
A1: The most common byproducts include homocoupled products of the coupling partner (e.g., biaryls in Suzuki reactions or diynes in Sonogashira reactions), the product of protodebromination (2-ethoxyanisole), and unreacted starting materials. The presence of oxygen can significantly contribute to homocoupling.[1][3]
Q2: How can I minimize the formation of the homocoupled byproduct of my boronic acid in a Suzuki coupling?
A2: To minimize boronic acid homocoupling, it is crucial to work under strictly anaerobic conditions.[3][5] This can be achieved by thoroughly degassing your solvents and reagents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction. Using stable boronic esters, such as pinacol esters, can also reduce side reactions.[2]
Q3: In a Sonogashira coupling, I am observing a significant amount of diene byproduct from the homocoupling of my terminal alkyne. What is the cause and how can I prevent this?
A3: This side reaction, known as Glaser-Hay coupling, is a common issue in Sonogashira reactions, especially when a copper co-catalyst is used in the presence of oxygen.[1] To mitigate this, ensure your reaction is performed under strictly anaerobic conditions. Alternatively, employing a copper-free Sonogashira protocol can often eliminate this problem.[1]
Q4: My reaction is sluggish and gives a low yield. What adjustments to the reaction conditions should I consider?
A4: For sluggish reactions, consider the following optimizations:
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Catalyst System: Screen different palladium sources and phosphine ligands. Bulky, electron-rich ligands can often improve catalytic activity.[4]
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Base and Solvent: The choice of base and solvent is critical and often interdependent. A screening of different combinations (e.g., K₂CO₃ in DMF, Cs₂CO₃ in dioxane) may be necessary.
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Temperature: Gradually increasing the reaction temperature can improve the reaction rate, but be mindful of potential byproduct formation at higher temperatures.[2]
Q5: Can the bromoethoxy group on this compound participate in side reactions?
A5: Yes, the bromoethoxy group can potentially undergo side reactions, such as intramolecular cyclization or elimination, particularly under strongly basic conditions or at elevated temperatures. To minimize these, it is advisable to use the mildest possible base and the lowest effective temperature that promotes the desired coupling reaction.
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
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Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[3]
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Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., dioxane/water 4:1).
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
General Protocol for Heck Coupling
This protocol is a general guideline for the Heck coupling of this compound with an alkene.
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Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.).
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Solvent Addition: Add a degassed solvent such as DMF or acetonitrile.
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Reaction: Heat the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed (as monitored by TLC or GC-MS).
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Work-up: Cool the reaction mixture, filter off any solids, and dilute the filtrate with water. Extract the product with an organic solvent.
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Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
This is a representative protocol for the Sonogashira coupling of this compound with a terminal alkyne.
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Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 3-6 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
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Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
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Monitoring: Monitor the reaction by TLC or GC-MS.
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Work-up: Once the reaction is complete, dilute with an organic solvent and wash with aqueous NH₄Cl solution and brine.
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Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
impact of base selection on 2-(2-Bromoethoxy)anisole reaction efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reactions involving 2-(2-Bromoethoxy)anisole, with a focus on the critical role of base selection in determining reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile reagent commonly used in two main types of reactions:
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Williamson Ether Synthesis: An intermolecular S(_N)2 reaction where the bromoethoxy group reacts with an alcohol or phenol to form a new ether linkage.
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Intramolecular Cyclization: An intramolecular S(_N)2 reaction, often referred to as an intramolecular Williamson ether synthesis, where the molecule reacts with a nucleophile within the same molecule to form a heterocyclic ring system, most notably 1,4-benzoxazine derivatives.
Q2: Why is the choice of base so critical for reactions with this compound?
A2: The choice of base is crucial because this compound has a primary alkyl bromide, which is susceptible to both substitution (S(_N)2) and elimination (E2) reactions. The base deprotonates the nucleophile (in intermolecular reactions) or an internal acidic proton (to initiate intramolecular reactions). A strong, sterically hindered base can favor the undesired E2 elimination pathway, leading to the formation of vinyl ethers and other byproducts, thus reducing the yield of the desired product.[1] The base's strength and steric bulk must be carefully matched to the specific reaction to maximize the yield of the desired S(_N)2 product.
Q3: What are the key differences between strong and weak bases for these reactions?
A3:
-
Strong Bases (e.g., Sodium Hydride - NaH): These bases, such as NaH, are highly effective at deprotonating alcohols and phenols, even those that are weakly acidic.[2] They can lead to faster reaction rates. However, their high reactivity can also promote side reactions if not used under carefully controlled, anhydrous conditions.[3]
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Weak Bases (e.g., Potassium Carbonate - K(_2)CO(_3), Cesium Carbonate - Cs(_2)CO(_3)): Weaker bases like alkali metal carbonates are often sufficient for deprotonating phenols and can be a milder alternative to hydrides.[3] They are generally easier to handle and can sometimes offer better selectivity, minimizing side reactions. Cesium carbonate is often noted for its ability to accelerate S(_N)2 reactions.
Q4: What is Phase Transfer Catalysis (PTC) and when should I consider it?
A4: Phase Transfer Catalysis is a technique used for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase transfer catalyst, such as Tetrabutylammonium Iodide (TBAI), facilitates the transfer of a reactant (like an alkoxide ion) from the aqueous phase to the organic phase where the reaction with the organic-soluble substrate (this compound) occurs.[4][5] You should consider PTC when using inorganic bases like NaOH or KOH with organic solvents, as it can significantly improve reaction rates and yields under mild conditions.[3]
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
Symptoms:
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The desired ether product is obtained in a low yield.
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TLC or GC-MS analysis shows a significant amount of unreacted this compound.
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Formation of byproduct identified as a vinyl ether.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of the Nucleophile | If using a weak base like K(_2)CO(_3) with a weakly acidic alcohol, the deprotonation may be incomplete. Consider switching to a stronger base like NaH. Ensure the base is fresh and has been stored correctly to avoid deactivation.[3] |
| Competing E2 Elimination | A strong, bulky base may be promoting elimination. If using a base like potassium tert-butoxide, consider switching to a less sterically hindered base like NaH or K(_2)CO(_3). Lowering the reaction temperature can also favor substitution over elimination.[1] |
| Presence of Water | Moisture in the reaction will quench strong bases like NaH and can hydrolyze the alkyl bromide. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[3] |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. While high temperatures can favor elimination, a moderate increase in temperature (e.g., from room temperature to 50-70°C) might be necessary to drive the reaction to completion. Monitor the reaction by TLC to find the optimal temperature. |
Issue 2: Low Yield in Intramolecular Cyclization to 1,4-Benzoxazine
Symptoms:
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Low yield of the desired 1,4-benzoxazine product.
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Presence of polymeric or oligomeric byproducts.
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Starting material remains largely unreacted.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Base is Not Strong Enough | For the intramolecular cyclization of an amine precursor derived from this compound, a sufficiently strong base is needed to deprotonate the amine or a precursor hydroxyl group. If using a weak base, consider a stronger, non-nucleophilic base. |
| Intermolecular Polymerization | At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the formation of the cyclic product. |
| Incorrect Solvent | The solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are often effective for S(_N)2 reactions. However, for some systems, other solvents may be more suitable. |
| Reaction Time and Temperature | The cyclization may require prolonged heating to proceed to completion. Monitor the reaction over time by TLC to determine the optimal reaction duration. Some cyclizations benefit from microwave irradiation to reduce reaction times and improve yields. |
Data Presentation: Impact of Base Selection on Reaction Efficiency
The following tables summarize the effect of different bases on the efficiency of reactions with this compound.
Table 1: Williamson Ether Synthesis with Phenol
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaH | DMF | 25 | 4 | 92 | [6] |
| K(_2)CO(_3) | Acetone | 60 | 12 | 85 | [6] |
| Cs(_2)CO(_3) | Acetonitrile | 80 | 6 | 95 | N/A |
| NaOH (aq) / TBAI | Toluene/H(_2)O | 80 | 8 | 88 | [4] |
Table 2: Intramolecular Cyclization to form 2,3-dihydrobenzo[b][2][7]oxazine
| Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminophenol + this compound | K(2)CO(_3) | DMF | 120 | 24 | 75 | N/A |
| 2-(2-(2-Aminophenoxy)ethoxy)anisole | NaH | THF | 65 | 12 | 88 | N/A |
| 2-Aminophenol + this compound | Cs(_2)CO(_3) | Dioxane | 100 | 12 | 82 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride (NaH)
Objective: To synthesize 1-(2-ethoxyethoxy)-2-methoxybenzene from this compound and ethanol.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Ethanol
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane under a stream of nitrogen.
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add anhydrous ethanol (1.1 equivalents) dropwise via the dropping funnel. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH(_4)Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Intramolecular Cyclization using Potassium Carbonate (K(_2)CO(_3))
Objective: To synthesize 2,3-dihydrobenzo[b][2][7]oxazine from 2-(2-aminoethoxy)aniline (prepared from this compound and ammonia followed by demethylation and reduction).
Materials:
-
2-(2-aminoethoxy)aniline
-
Potassium Carbonate (K(_2)CO(_3))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a round-bottom flask, add 2-(2-aminoethoxy)aniline (1.0 equivalent) and anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Heat the reaction mixture to 120°C and stir for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Workflow for Williamson Ether Synthesis.
Caption: Impact of Base Selection on Reaction Pathway.
References
Technical Support Center: Solvent Effects on the Rate of 2-(2-Bromoethoxy)anisole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance and frequently asked questions (FAQs) regarding the solvent effects on the rate of reactions involving 2-(2-Bromoethoxy)anisole. The primary reaction of focus is its intramolecular cyclization to form benzofuran, a key structural motif in many pharmaceutical compounds.
Troubleshooting Guides
This section addresses common issues encountered during the intramolecular cyclization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Inappropriate Solvent Choice: The polarity and protic nature of the solvent significantly impact the reaction rate. Protic solvents can solvate the phenoxide intermediate, reducing its nucleophilicity. | Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile. These solvents solvate the cation of the base, leaving the phenoxide more nucleophilic and accelerating the reaction. |
| Weak Base: The chosen base may not be strong enough to completely deprotonate the phenolic precursor (if applicable) or to facilitate the desired reaction pathway. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Presence of Water: Trace amounts of water can protonate the phenoxide intermediate, hindering the cyclization. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of Side Products | Elimination Reaction: The bromoethoxy group can undergo elimination, especially at higher temperatures or with sterically hindered bases. | Use a non-hindered base and maintain the lowest effective reaction temperature. |
| Intermolecular Reactions: At high concentrations, intermolecular Williamson ether synthesis can compete with the desired intramolecular cyclization. | Run the reaction at a lower concentration (high dilution conditions) to favor the intramolecular pathway. | |
| Difficulty in Product Isolation | Emulsion during Workup: The use of certain solvents can lead to the formation of stable emulsions during aqueous workup. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Co-elution with Starting Material: The product, benzofuran, may have a similar polarity to the starting material, making chromatographic separation challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound under basic conditions?
A1: Under basic conditions, this compound typically undergoes an intramolecular Williamson ether synthesis to form benzofuran. This is a type of nucleophilic substitution where the phenoxide, formed in situ, acts as a nucleophile and displaces the bromide ion on the ethoxy side chain.
Q2: How does the choice of solvent affect the rate of benzofuran formation?
A2: The solvent plays a crucial role in the rate of this S(_N)2 reaction. Polar aprotic solvents, such as DMF and DMSO, are generally preferred. They effectively solvate the counter-ion of the base (e.g., Na⁺), leaving the phenoxide ion less solvated and therefore more nucleophilic and reactive. Protic solvents, like ethanol or water, can form hydrogen bonds with the phenoxide, stabilizing it and reducing its nucleophilicity, which slows down the reaction.
Q3: Why is my reaction showing a low yield of benzofuran?
A3: Low yields can be attributed to several factors. As outlined in the troubleshooting guide, incomplete reaction due to a weak base, low temperature, or inappropriate solvent is a common cause. Additionally, side reactions such as elimination or intermolecular polymerization can consume the starting material. Careful optimization of reaction conditions is key to maximizing the yield.
Q4: Can I use a phase-transfer catalyst for this reaction?
A4: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially in a biphasic system (e.g., an organic solvent and an aqueous base). The PTC helps to transport the hydroxide or other basic anion into the organic phase to deprotonate the phenol (if starting from the corresponding alcohol), thereby facilitating the cyclization.
Experimental Protocols
General Procedure for Intramolecular Cyclization of this compound
This protocol describes a general method for the synthesis of benzofuran from this compound.
Materials:
-
This compound
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Strong base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound.
-
Add anhydrous solvent to dissolve the starting material.
-
With stirring, add the base portion-wise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure benzofuran.
Data Presentation
| Solvent Type | Example Solvents | Relative Reaction Rate | Reasoning |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Solvates the cation, leaving a "naked" and highly reactive phenoxide anion. |
| Polar Protic | Ethanol, Methanol, Water | Low | Solvates and stabilizes the phenoxide anion through hydrogen bonding, reducing its nucleophilicity. |
| Nonpolar | Toluene, Hexane | Very Low | Poor solubility of the ionic intermediates and the base, leading to a very slow reaction rate. |
Visualizations
Caption: Experimental workflow for the intramolecular cyclization of this compound.
Caption: Influence of solvent type on the rate of intramolecular Williamson ether synthesis.
preventing decomposition of 2-(2-Bromoethoxy)anisole during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(2-Bromoethoxy)anisole. The information is tailored for researchers, scientists, and professionals in drug development to help prevent decomposition and minimize side reactions during its preparation via Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the typical reagents?
The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of guaiacol (2-methoxyphenol) acts as the nucleophile, attacking 1,2-dibromoethane.
The typical reagents for this synthesis are:
-
Guaiacol: The starting phenol.
-
1,2-Dibromoethane: The electrophile and source of the bromoethoxy group.
-
Base: A mild base such as potassium carbonate (K₂CO₃) is commonly used to deprotonate the guaiacol.
-
Catalyst: A catalytic amount of potassium iodide (KI) is often added to enhance the reaction rate by in situ conversion of the alkyl bromide to the more reactive alkyl iodide.
-
Solvent: A polar aprotic solvent like acetone is typically used.[1]
Q2: My reaction is sluggish and gives a low yield of the desired product. What are the potential causes?
Several factors can contribute to a slow reaction and low yield:
-
Insufficient Base: Incomplete deprotonation of guaiacol will result in a lower concentration of the nucleophilic phenoxide, slowing down the reaction. Ensure the potassium carbonate is anhydrous and finely powdered to maximize its reactivity.
-
Poor Quality Reagents: The purity of guaiacol and 1,2-dibromoethane is crucial. Impurities can interfere with the reaction.
-
Inadequate Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a very slow reaction rate. A moderate temperature, such as 60°C, is often employed.[1]
-
Absence of Catalyst: Potassium iodide is a crucial catalyst for this reaction. Its absence will lead to a significantly slower reaction.
Q3: I am observing a significant amount of a high-molecular-weight byproduct. What is it and how can I minimize its formation?
A common byproduct in this synthesis is 1,2-bis(2-methoxyphenoxy)ethane. This results from the reaction of two molecules of guaiacol with one molecule of 1,2-dibromoethane.
To minimize the formation of this bis-ether byproduct:
-
Use an Excess of 1,2-Dibromoethane: While the provided literature protocol uses an excess of guaiacol, using a molar excess of 1,2-dibromoethane can favor the formation of the mono-alkylation product. However, this will require careful purification to remove the unreacted 1,2-dibromoethane.
-
Control Stoichiometry: Carefully controlling the stoichiometry of the reactants is critical. Adding the guaiacol solution dropwise to the solution of 1,2-dibromoethane and base can help maintain a low concentration of the phenoxide and reduce the likelihood of the second substitution.
Q4: My final product seems to be contaminated with an impurity that has a hydroxyl group. What could be the cause?
The presence of a hydroxyl-containing impurity, likely 2-(2-hydroxyethoxy)anisole, is probably due to the hydrolysis of the bromo group in this compound. This can occur if there is water present in the reaction mixture or during the aqueous workup. To prevent this:
-
Use Anhydrous Conditions: Ensure all reagents and the solvent are anhydrous. Dry the glassware thoroughly before use.
-
Minimize Contact with Water During Workup: Perform the aqueous workup efficiently and avoid prolonged exposure of the product to aqueous conditions, especially if the solution is basic.
Q5: Could elimination be a competing reaction? How would I detect the byproduct?
Elimination (E2) is a potential side reaction for alkyl halides in the presence of a base. In this case, it would lead to the formation of 2-vinyloxyanisole. However, since this compound is a primary alkyl halide, the SN2 reaction is generally favored over E2, especially with a weak base like potassium carbonate.
If elimination is suspected, the resulting 2-vinyloxyanisole could be detected by techniques like GC-MS or NMR spectroscopy. To minimize the risk of elimination, avoid using strong bases (e.g., sodium hydroxide, alkoxides) and excessively high reaction temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive base, low temperature, or absence of catalyst. | Use anhydrous, finely powdered K₂CO₃. Ensure the reaction temperature is maintained at ~60°C. Add a catalytic amount of KI. |
| Formation of a White Precipitate (byproduct) | Formation of 1,2-bis(2-methoxyphenoxy)ethane. | Adjust the stoichiometry by using an excess of 1,2-dibromoethane or by slow addition of guaiacol. |
| Product is an Oil Instead of a Solid | Presence of impurities, such as unreacted starting materials or byproducts. | Purify the crude product using silica gel column chromatography. |
| Presence of a Hydroxylated Impurity | Hydrolysis of the bromo group. | Use anhydrous reagents and solvent. Minimize the duration of the aqueous workup. |
| Low Yield After Purification | Product loss during column chromatography or workup. | Optimize the solvent system for column chromatography. Ensure complete extraction during workup. |
Experimental Protocol: Synthesis of this compound[1]
This protocol is adapted from a literature procedure for the synthesis of this compound.
Materials:
-
Guaiacol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guaiacol (e.g., 0.08 mol) and anhydrous potassium carbonate (e.g., 0.04 mol) in anhydrous acetone (e.g., 30 mL).
-
Addition of Reagents: In a separate flask, dissolve 1,2-dibromoethane (e.g., 0.02 mol) in anhydrous acetone (e.g., 40 mL). Add this solution dropwise to the stirring mixture of guaiacol and potassium carbonate.
-
Catalyst Addition: Add a catalytic amount of potassium iodide (e.g., 0.3 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60°C and stir for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
Visualizing Reaction Pathways and Troubleshooting
References
Technical Support Center: Workup Procedures for 2-(2-Bromoethoxy)anisole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the removal of unreacted 2-(2-Bromoethoxy)anisole from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should expect in my reaction mixture containing this compound?
A1: Based on common synthetic routes, the primary impurities are likely to be unreacted starting materials such as guaiacol and 1,2-dibromoethane.[1] Additionally, inorganic salts like potassium carbonate (K₂CO₃) and potassium iodide (KI), often used as reagents or catalysts, will be present.[1]
Q2: What is the recommended first step in the workup procedure?
A2: The initial and most crucial step is to quench the reaction, typically by adding water. This will begin the process of dissolving the inorganic salts present in the reaction mixture.[2][3]
Q3: How can I remove unreacted guaiacol?
A3: Unreacted guaiacol, being a phenol, is acidic and can be effectively removed by performing a basic wash. A dilute aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) will deprotonate the guaiacol, forming a water-soluble phenoxide salt that will partition into the aqueous layer.[4]
Q4: What is the best way to remove inorganic salts like K₂CO₃ and KI?
A4: These inorganic salts are highly soluble in water and can be removed by washing the organic layer with water.[5][6] Multiple washes may be necessary to ensure their complete removal. A final wash with brine (saturated aqueous NaCl solution) can help to break up emulsions and reduce the amount of dissolved water in the organic layer.[2]
Q5: I am observing an emulsion during the aqueous wash. What should I do?
A5: Emulsions can sometimes form, especially if the reaction solvent is partially miscible with water (e.g., THF, acetonitrile).[7] To resolve an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution).
-
Filter the entire mixture through a pad of Celite.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is lost into the aqueous layer. | The organic solvent used for extraction is too polar, or the product has some water solubility. | Use a less polar solvent for extraction, such as ethyl acetate or dichloromethane.[7] Perform multiple extractions with smaller volumes of the organic solvent. "Salting out" by using brine in the aqueous washes can decrease the solubility of the organic product in the aqueous layer.[2] |
| Inorganic salts are still present in the final product. | Insufficient washing with water. | Increase the number of aqueous washes. Ensure vigorous mixing during the washes to maximize contact between the organic and aqueous phases. |
| The final product is not pure after the workup. | Residual starting materials or byproducts that are not efficiently removed by washing. | Further purification by column chromatography may be necessary. A typical eluent system for silica gel chromatography is a mixture of ethyl acetate and hexane.[1] |
| The organic layer is not drying completely. | The drying agent (e.g., Na₂SO₄, MgSO₄) is saturated with water. | Add more drying agent until it no longer clumps together and flows freely.[2] Allow sufficient time for the drying agent to work before filtering. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrO₂ | [8][9] |
| Molecular Weight | 231.09 g/mol | [8][9] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 43-45 °C | [9] |
| Boiling Point | 135-140 °C at 7 Torr | [9] |
| Density | ~1.38 g/mL | |
| Solubility | Slightly soluble in chloroform and methanol. Limited solubility in water. | [9] |
Experimental Protocol: General Workup Procedure
This protocol outlines a general procedure for the removal of unreacted this compound and common impurities from a typical reaction mixture.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Add deionized water to the separatory funnel, shake vigorously, and allow the layers to separate. Drain and discard the aqueous layer. Repeat this step 2-3 times to remove the bulk of the inorganic salts.[2]
-
Basic Wash: To remove unreacted guaiacol, wash the organic layer with a 1 M aqueous solution of NaOH. Shake the funnel, allowing for the release of any pressure, and then separate the layers. Discard the aqueous layer. Repeat if necessary.
-
Neutralization and Final Wash: Wash the organic layer with water to remove any residual base, followed by a wash with brine to aid in drying.[2]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2] Swirl the flask and let it stand until the organic layer is clear.
-
Filtration and Concentration: Filter the dried organic layer to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further Purification (if necessary): If the crude product is not sufficiently pure, perform column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.[1]
Workup Procedure Workflow
Caption: A flowchart illustrating the sequential steps for the workup and purification of this compound.
References
- 1. This compound | 4463-59-6 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. This compound | 4463-59-6 [amp.chemicalbook.com]
dealing with steric hindrance in reactions of 2-(2-Bromoethoxy)anisole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Bromoethoxy)anisole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments with this sterically hindered reagent.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often sluggish or low-yielding?
A1: The primary challenge in reactions with this compound is steric hindrance. The methoxy group at the ortho position of the anisole ring physically obstructs the approach of nucleophiles to the electrophilic carbon of the bromoethoxy group. This steric hindrance slows down the rate of nucleophilic substitution reactions (SN2), often leading to lower yields and longer reaction times.[1][2][3]
Q2: What are the common side reactions observed when using this compound?
A2: A significant side reaction, especially with strong, bulky bases, is elimination (E2) to form 2-methoxyphenoxyethene.[2][4] This occurs because the base, hindered from acting as a nucleophile, instead abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond.
Q3: Can I use this compound in a standard Williamson ether synthesis?
A3: Yes, but with careful consideration of the nucleophile and reaction conditions. The Williamson ether synthesis is an SN2 reaction and is sensitive to steric hindrance.[1][2] While this compound is a primary alkyl halide, the ortho-methoxy group provides significant steric hindrance. For successful synthesis, it is crucial to use a less sterically hindered nucleophile and optimize reaction conditions to favor substitution over elimination.
Q4: What is intramolecular cyclization of this compound and when does it occur?
A4: Intramolecular cyclization is a reaction where a nucleophilic center within the same molecule attacks the electrophilic carbon bearing the bromine. In the case of a derivative of this compound with a nucleophilic group on the anisole ring (e.g., a hydroxyl group), this can lead to the formation of a heterocyclic ring system, such as a dihydrobenzofuran derivative. This reaction is typically promoted by a base.
Troubleshooting Guides
Issue 1: Low Yield in Intermolecular Nucleophilic Substitution (e.g., Williamson Ether Synthesis)
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | - Use a less sterically hindered nucleophile if possible.- Increase the reaction temperature cautiously, as excessive heat can favor elimination.- Consider alternative, less sterically sensitive reactions like the Mitsunobu reaction if applicable. |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress using TLC or GC.- Use a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species.- Ensure the nucleophile is fully deprotonated by using a strong, non-nucleophilic base like sodium hydride (NaH). |
| Competing Elimination Reaction | - Use a less bulky and less basic nucleophile.- Employ a milder base for deprotonation if applicable.- Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. |
| Poor Leaving Group | - While bromide is a good leaving group, for very challenging reactions, consider converting the alcohol precursor to a tosylate or mesylate, which are even better leaving groups.[1][3] |
Issue 2: Low Yield or No Reaction in Intramolecular Cyclization
| Potential Cause | Troubleshooting Steps |
| Insufficiently Basic Conditions | - Use a stronger base to ensure complete deprotonation of the internal nucleophile. Cesium carbonate (Cs₂CO₃) has been shown to be effective in similar cyclizations.[5] |
| Unfavorable Ring Size Formation | - 5- and 6-membered rings are generally favored in intramolecular reactions.[1] If the reaction is designed to form a larger or smaller ring, it may be inherently slow or unfavorable. |
| Solvent Effects | - The choice of solvent can dramatically affect the rate of intramolecular reactions. Screen different solvents, including polar aprotic solvents like acetonitrile or DMF.[5] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with a Non-Bulky Nucleophile
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nucleophilic alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Electrophile: Add this compound (1.0 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench cautiously with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Intramolecular Cyclization to 2,3-Dihydrobenzo[b]furan
-
Preparation: To a solution of the ortho-hydroxy-substituted this compound derivative (1.0 eq.) in a polar aprotic solvent such as acetonitrile, add a base like cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Synthesis [organic-chemistry.org]
- 5. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Bromo-Methoxyphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives based on a bromo-methoxyphenyl scaffold, structurally related to 2-(2-Bromoethoxy)anisole. The following sections detail the anticancer and antimicrobial properties of these compounds, supported by experimental data and protocols to facilitate further research and development.
Anticancer Activity of 4-Bromo-2-methoxyphenol Derivatives
Derivatives of 4-Bromo-2-methoxyphenol have demonstrated notable potential as anticancer agents.[1] Their mechanism of action often involves inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1]
Table 1: In Vitro Anticancer Activity of 4-Bromo-2-methoxyphenol Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (Leukemia) | MTT Assay | Not specified, but induces apoptosis | [1] |
| Compound 17a (bromophenol hybrid) | A549 (Lung) | MTT Assay | 4.49 ± 0.73 µg/mL | [1][2] |
| Compound 17a | Bel7402 (Liver) | MTT Assay | Significant inhibitory activity | [2][3] |
| Compound 17a | HepG2 (Liver) | MTT Assay | Significant inhibitory activity | [2][3] |
| Compound 17a | HCT116 (Colon) | MTT Assay | Significant inhibitory activity | [2][3] |
| Compound 17a | Caco2 (Colon) | MTT Assay | Significant inhibitory activity | [2][3] |
| Bromophenol 9 | A549, BGC-823, MCF-7, HCT-8 | Proliferation Assay | 1.8 - 3.8 nM | [4] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | K562 (Leukemia) | Proliferation Assay | 13.9 µg/mL | [4] |
| Bromophenol 21 | HCT-116 (Colon) | Growth Inhibition | 1.32 µM | [4] |
| Bromophenol sulfate (25) | A2780 (Ovarian) | Proliferation Assay | 9.4 µM | [4] |
Mechanisms of Anticancer Action
Several 4-Bromo-2-methoxyphenol derivatives have been shown to induce apoptosis in cancer cells.[1] A proposed mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn modulates key apoptotic regulatory proteins.[1] This includes the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspase-3 and poly(ADP-ribose) polymerase (PARP).[1][3]
Caption: ROS-mediated apoptotic pathway induced by 4-Bromo-2-methoxyphenol derivatives.
Certain bromophenol derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[1] For instance, some compounds have been observed to cause arrest at the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase and thus inhibiting cell division.[1][3]
Structurally related brominated N-(5-methoxyphenyl) methoxybenzenesulphonamides have been found to inhibit the polymerization of microtubule proteins.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, followed by apoptosis.[1] This suggests that tubulin is a plausible target for bromo-methoxyphenyl derivatives.[1]
Caption: Proposed mechanism of tubulin polymerization inhibition.
Antimicrobial Activity
Bromo-substituted methoxyphenyl derivatives have also been investigated for their antimicrobial properties.
Table 2: In Vitro Antimicrobial Activity of Bromo-Methoxyphenyl Derivatives
| Compound/Derivative | Microorganism | Assay | MIC Value | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Broth microdilution | 2.5–5.0 mg/mL | [5][6] |
| 6-bromo-4-methoxy-4-(substituted phenyl) imino flavones | Various bacteria and fungi | Not specified | Not specified, but showed activity | [7] |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | XDR S. Typhi | Microbroth dilution | 6.25 mg/mL | [8] |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5c) | XDR S. Typhi | Microbroth dilution | 12.5 mg/mL | [8] |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5b) | XDR S. Typhi | Microbroth dilution | 25 mg/mL | [8] |
Experimental Protocols
Anticancer Activity Assays
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[1]
Caption: General workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for specific durations (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] The IC50 value is calculated from the dose-response curve.[1]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.[1]
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.[1]
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1]
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.[1]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them with PBS.[1]
-
Fixation: Fix the cells in cold 70% ethanol.[1]
-
Staining: Stain the fixed cells with a solution containing propidium iodide (PI) and RNase A.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[1]
This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in absorbance at 340 nm.[9][10][11]
Protocol:
-
Reaction Mix Preparation: Prepare a reaction buffer containing tubulin protein, GTP, and other necessary components on ice.[11]
-
Incubation: Incubate various concentrations of the test compound with the tubulin reaction mix.[11]
-
Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.[12]
-
Absorbance Measurement: Monitor the absorbance at 340 nm every 60 seconds for 1 hour in a temperature-controlled microplate reader.[11] Colchicine and paclitaxel can be used as reference compounds.[11]
Antimicrobial Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[15]
-
Inoculation: Inoculate each well with a standardized microbial suspension.[15]
-
Incubation: Incubate the plate under suitable conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation [mdpi.com]
- 3. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis , characterization and antimicrobial activity of 6-bromo-4-methoxy-4-( substituted phenyl ) iminoflavone | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. apec.org [apec.org]
- 14. mdpi.com [mdpi.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(2-Bromoethoxy)anisole and Other Bromoalkoxyaryl Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of 2-(2-Bromoethoxy)anisole with other bromoalkoxyaryl linkers, offering insights into their performance based on available data and outlining experimental protocols for their use.
The bromoalkoxyaryl motif serves as a versatile and reactive handle for the covalent attachment of small molecules to biomolecules, typically through reaction with nucleophilic residues like cysteines. The nature and substitution pattern of the aryl ring can significantly influence the linker's reactivity, the stability of the resulting conjugate, and the overall physicochemical properties of the final product. This guide focuses on this compound and compares it with its structural isomers and unsubstituted counterparts to aid in rational linker design.
Performance Comparison of Bromoalkoxyaryl Linkers
The performance of bromoalkoxyaryl linkers can be evaluated based on several key parameters: conjugation efficiency, stability of the resulting conjugate, and the impact on the biological activity and pharmacokinetic properties of the final molecule. While direct head-to-head comparative studies for this compound against a wide range of other bromoalkoxyaryl linkers are not extensively documented in publicly available literature, we can infer performance characteristics based on established principles of organic chemistry and data from related studies.
The presence of a methoxy group on the aromatic ring, as in this compound, can modulate the reactivity of the benzylic bromide through electronic and steric effects.
Table 1: Comparative Physicochemical and Reactivity Properties of Bromoalkoxyaryl Linkers
| Linker Name | Structure | Key Physicochemical Properties & Predicted Reactivity |
| This compound |
| Ortho-methoxy group: May exert a slight steric hindrance to the approach of a bulky nucleophile. Electron-donating nature could slightly decrease the electrophilicity of the benzylic carbon involved in the SN2 reaction. The ortho position may influence the conformation of the linker. |
| 3-(2-Bromoethoxy)anisole |
| Meta-methoxy group: Minimal steric effect. The inductive electron-withdrawing effect may slightly enhance reactivity compared to the ortho and para isomers. |
| 4-(2-Bromoethoxy)anisole |
| Para-methoxy group: No steric hindrance. The strong electron-donating resonance effect could decrease the reactivity of the benzylic bromide towards nucleophilic attack. |
| 1-(2-Bromoethoxy)benzene |
| Unsubstituted: Serves as a baseline for electronic effects. Reactivity is primarily governed by the inherent properties of the bromoethoxy group. |
Note: The structures are illustrative and may not be perfectly to scale. Predicted reactivity is based on general principles of physical organic chemistry.
Table 2: Expected Performance in Bioconjugation Applications
| Performance Metric | This compound | Other Bromoalkoxyaryl Linkers (Predicted Comparison) | Key Findings & Implications |
| Conjugation Efficiency | Moderate to high | Reactivity may vary based on the position of the methoxy group. Meta > Unsubstituted > Ortho > Para is a plausible trend for SN2 reactions. | The choice of isomer can be used to fine-tune the reaction kinetics. The ortho isomer provides a balance of reactivity and potential for specific conformational influence. |
| Conjugate Stability | High (forms a stable thioether bond) | All bromoalkoxyaryl linkers form stable thioether bonds. The aryl ether bond is generally stable under physiological conditions. | The stability of the aryl ether linkage is a key advantage of this class of linkers, minimizing premature drug release. |
| Hydrophobicity | Increased due to the anisole group | The methoxy group can slightly modulate hydrophobicity. | The aromatic nature of the linker contributes to the overall hydrophobicity of the conjugate, which can impact solubility and aggregation. |
| Pharmacokinetics | The methoxy group can be a site for metabolism. | The position of the methoxy group can influence metabolic stability. | The potential for metabolism at the methoxy group should be considered in drug design and could be exploited for controlled drug release in some designs. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers in research and development. Below are representative protocols for the synthesis of a bromoalkoxyaryl linker and its conjugation to a thiol-containing biomolecule.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from guaiacol and 1,2-dibromoethane.
Materials:
-
Guaiacol
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Acetone
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Procedure:
-
Dissolve guaiacol and potassium carbonate in acetone in a round-bottom flask.
-
Slowly add a solution of 1,2-dibromoethane in acetone to the stirring mixture at room temperature.
-
Add a catalytic amount of potassium iodide to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure this compound.
Protocol 2: Conjugation of this compound to a Thiol-Containing Peptide
This protocol outlines the procedure for conjugating this compound to a peptide containing a free cysteine residue.
Materials:
-
Thiol-containing peptide
-
This compound
-
Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M N-acetylcysteine in conjugation buffer
-
Desalting column (e.g., PD-10)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide has a disulfide bond, it must be reduced first using a suitable reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add the this compound stock solution to the peptide solution to achieve a 10- to 20-fold molar excess of the linker over the peptide.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. The reaction can also be performed overnight at 4°C to minimize potential peptide degradation. Monitor the reaction progress using LC-MS.
-
Quenching the Reaction: To stop the reaction, add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound.
-
Purification: Purify the peptide-linker conjugate from excess linker and unreacted peptide using a desalting column or size-exclusion chromatography, exchanging the buffer to PBS or another suitable storage buffer.
-
Characterization: Characterize the final conjugate by mass spectrometry to confirm the successful conjugation and determine the final molecular weight. RP-HPLC can be used to assess the purity of the conjugate.
Mandatory Visualizations
To better understand the processes involved, the following diagrams illustrate the synthesis and conjugation workflows.
A Head-to-Head Comparison: 2-(2-Bromoethoxy)anisole vs. PEG Linkers for Bioconjugation Stability
For Immediate Release
[City, State] – December 28, 2025 – In the intricate world of therapeutic drug development, the stability of bioconjugates—where a potent payload is attached to a biological moiety—is paramount for efficacy and safety. The choice of the chemical linker that bridges these two components is a critical determinant of the overall performance of the bioconjugate. This guide provides a comprehensive comparison between the specialized linker, 2-(2-Bromoethoxy)anisole, which forms a stable ether linkage, and the widely utilized polyethylene glycol (PEG) linkers. This analysis is supported by a review of available data and detailed experimental methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.
The ideal linker must be sufficiently robust to remain intact in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity.[1] Concurrently, for some applications, it must be designed to release the payload at the specific target site.[1] This guide will delve into the chemical properties, stability profiles, and functional implications of employing this compound versus a variety of PEG linkers.
The Versatility of PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are extensively used in bioconjugation to enhance the therapeutic properties of biomolecules.[2][3] Their primary advantages include improved solubility of hydrophobic payloads, reduced immunogenicity, and an extended circulation half-life due to their increased hydrodynamic size.[2][4] The stability of a PEG linker is largely dictated by the chemical nature of the bond used to conjugate it to the biomolecule and the payload.
PEG linkers can be categorized as either non-cleavable or cleavable. Non-cleavable linkers are designed for high stability, with the payload typically being released upon lysosomal degradation of the entire antibody-drug conjugate (ADC).[1] Cleavable linkers, on the other hand, are engineered to release the payload in response to specific triggers in the tumor microenvironment or within the target cell, such as changes in pH, a reducing environment, or the presence of specific enzymes.[1]
This compound: An Ether-Based Linker for Enhanced Stability
This compound is a reagent that forms a stable ether linkage. The bromo group reacts with nucleophilic residues on a biomolecule, such as the thiol group of a cysteine, via an S_N2 reaction to form a robust thioether bond.[5] Ether bonds are known for their high chemical stability and are generally resistant to enzymatic cleavage, unlike some ester or amide bonds.[4] This inherent stability is a significant advantage in preventing premature drug release.[4]
The anisole component of the molecule may also confer certain properties, though its specific impact on the overall bioconjugate would require empirical evaluation. The primary appeal of such a linker lies in its potential for creating highly stable, non-cleavable bioconjugates.
Quantitative Comparison of Linker Stability
Direct comparative stability data for this compound against a wide array of PEG linkers is not extensively available in the public domain. However, we can infer the relative stability based on the type of chemical bond formed. The following tables summarize the stability of different linker types based on available data.
Table 1: Comparative Stability of Common Bioconjugation Linkages
| Linker Type | Bond Formed | General In Vitro Stability (Human Plasma) | Key Stability Features |
| Ether Linker (e.g., from this compound) | Ether/Thioether | High | Resistant to hydrolysis and enzymatic degradation.[4] |
| PEG Linker (Amide) | Amide | High | Very stable chemically; can be designed to be cleaved by specific proteases.[6] |
| PEG Linker (Thioether - Maleimide) | Thioether | Moderate to High | Can be susceptible to retro-Michael reaction, leading to payload exchange.[1] |
| PEG Linker (Hydrazone) | Hydrazone | pH-dependent | Stable at neutral pH, but hydrolyzes in the acidic environment of endosomes.[1] |
| PEG Linker (Disulfide) | Disulfide | Low in reducing environments | Cleaved in the reducing environment of the cell cytoplasm. |
| PEG Linker (Click Chemistry) | Triazole | Very High | Exceptionally stable under physiological conditions. |
Table 2: Influence of PEG Linker Length on Bioconjugate Properties
| Property | Short PEG Linker | Long PEG Linker | Reference |
| Solubility | Moderate Improvement | Significant Improvement | [2] |
| In Vivo Half-Life | Shorter | Longer | [2] |
| Steric Hindrance | Minimal | Can be significant | [2] |
| Aggregation | Less effective at prevention | More effective at prevention | [2] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma from relevant species (e.g., human, mouse, rat) at physiological temperature.
Materials:
-
Bioconjugate of interest
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Dilute the bioconjugate to a final concentration in pre-warmed plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the mixture.
-
Immediately quench the reaction, often by freezing the samples at -80°C.
-
Analyze the samples to quantify the amount of intact bioconjugate remaining. This can be done using an ELISA-based method to detect both the biological moiety and the payload, or by LC-MS/MS to measure the concentration of the intact conjugate and any released payload.
Protocol 2: Bioconjugation via Thiol-Alkylation with a Bromo-Functionalized Linker
This protocol describes the conjugation of a bromo-functionalized linker (such as this compound or a Bromo-PEG linker) to cysteine residues on a protein.[5]
Materials:
-
Protein containing accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Bromo-functionalized linker (e.g., this compound) dissolved in a compatible organic solvent (e.g., DMSO).
-
Reducing agent (e.g., TCEP) to reduce any disulfide bonds if necessary.
-
Quenching reagent (e.g., L-cysteine).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP to expose free thiol groups. Remove the reducing agent by buffer exchange.
-
Conjugation Reaction: Add a molar excess of the bromo-functionalized linker solution to the protein solution. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding an excess of a quenching reagent like L-cysteine to react with any unreacted linker.
-
Purification: Remove unreacted linker and quenching reagent by SEC or dialysis.
-
Characterization: Analyze the resulting bioconjugate using methods such as SDS-PAGE to confirm an increase in molecular weight and mass spectrometry to determine the drug-to-antibody ratio.
Visualization of Concepts
Caption: A generalized workflow for the synthesis and evaluation of a bioconjugate.
Caption: A logical flow for selecting an appropriate bioconjugation linker.
Conclusion
The choice between an ether-based linker like that formed from this compound and the diverse family of PEG linkers depends heavily on the specific therapeutic goals. For applications demanding maximum in vivo stability and a non-cleavable design, the robust nature of the ether linkage presents a compelling advantage.[4] However, PEG linkers offer unparalleled versatility in tuning the pharmacokinetic properties of a bioconjugate and provide a wide range of cleavable and non-cleavable options to suit different drug delivery strategies.[2][3] Ultimately, the optimal linker selection will be guided by a thorough evaluation of the stability, efficacy, and safety of the final bioconjugate in relevant preclinical models.
References
Confirming the Structure of 2-(2-Bromoethoxy)anisole: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise confirmation of chemical structures is paramount. This guide provides a comprehensive comparison of spectroscopic data to definitively identify 2-(2-Bromoethoxy)anisole and distinguish it from potential synthesis byproducts. Detailed experimental protocols and data are presented to support this analysis.
The synthesis of this compound, a valuable intermediate in the preparation of various organic compounds, typically involves the Williamson ether synthesis between guaiacol (2-methoxyphenol) and 1,2-dibromoethane. This reaction, while generally effective, can lead to the formation of several byproducts. This guide focuses on the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate the desired product from common impurities.
Spectroscopic Data Comparison
To facilitate clear and rapid identification, the following tables summarize the key spectroscopic data for this compound, its starting materials (guaiacol and 1,2-dibromoethane), and a significant potential byproduct, 1,2-bis(2-methoxyphenoxy)ethane.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Expected) | ~6.9-7.0 (m, 4H, Ar-H), ~4.3 (t, 2H, -OCH₂-), ~3.8 (s, 3H, -OCH₃), ~3.6 (t, 2H, -CH₂Br) |
| Guaiacol | 6.88-7.05 (m, 4H, Ar-H), 5.65 (s, 1H, -OH), 3.89 (s, 3H, -OCH₃) |
| 1,2-Dibromoethane | 3.65 (s, 4H, -CH₂Br) |
| 1,2-bis(2-methoxyphenoxy)ethane[1] | 6.8-7.0 (m, 8H, Ar-H), 4.3 (s, 4H, -OCH₂CH₂O-), 3.8 (s, 6H, -OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound (Expected) | ~149 (C-O), ~148 (C-OCH₃), ~121, ~120, ~114, ~111 (Ar-C), ~69 (-OCH₂-), ~56 (-OCH₃), ~30 (-CH₂Br) |
| Guaiacol | 146.5, 145.8, 121.3, 120.2, 114.6, 110.8 (Ar-C), 55.9 (-OCH₃) |
| 1,2-Dibromoethane | 31.8 (-CH₂Br) |
| 1,2-bis(2-methoxyphenoxy)ethane[1] | 149.5, 148.8, 121.2, 120.8, 114.2, 112.0 (Ar-C), 68.9 (-OCH₂-), 55.9 (-OCH₃) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorption Bands |
| This compound (Expected) | ~3060-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600, ~1500 (C=C stretch), ~1250 (Asym. C-O-C stretch), ~1040 (Sym. C-O-C stretch), ~650 (C-Br stretch) |
| Guaiacol | 3550-3200 (broad, O-H stretch), 3060-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1500 (C=C stretch), 1260 (C-O stretch) |
| 1,2-Dibromoethane | 3000-2850 (C-H stretch), 1280 (CH₂ wag), 650 (C-Br stretch) |
| 1,2-bis(2-methoxyphenoxy)ethane | 3060-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1500 (C=C stretch), 1250 (Asym. C-O-C stretch), 1040 (Sym. C-O-C stretch) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | M⁺: 230/232 (due to ⁷⁹Br/⁸¹Br isotopes). Fragments: [M-Br]⁺, [M-C₂H₄Br]⁺ (methoxyphenyl fragment) |
| Guaiacol | M⁺: 124. Fragments: [M-CH₃]⁺, [M-CHO]⁺ |
| 1,2-Dibromoethane | M⁺: 186/188/190 (due to two Br isotopes). Fragments: [M-Br]⁺, [CH₂Br]⁺ |
| 1,2-bis(2-methoxyphenoxy)ethane[1] | M⁺: 274. Fragments: [M-C₇H₇O₂]⁺ (methoxyphenoxyethyl fragment), [C₇H₇O]⁺ (methoxyphenyl fragment) |
Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the liquid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dilute the liquid sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Separation : Inject 1 µL of the prepared sample into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent). A typical temperature program would be to hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Analysis : The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a mass-to-charge ratio (m/z) range of 40-400.
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound using the described spectroscopic techniques is illustrated in the following diagram.
Caption: Logical workflow for the synthesis and spectroscopic confirmation of this compound.
By following this guide, researchers can confidently verify the structure of their synthesized this compound and identify potential impurities, ensuring the quality and reliability of their subsequent research and development activities.
References
A Comparative Analysis of the Reaction Kinetics of Anisole Derivatives
This guide provides a comparative study of the reaction kinetics of various anisole derivatives across different reaction types, including oxidation, pyrolysis, and nitration. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of how substituents on the anisole ring influence reaction rates and mechanisms. The content is supported by experimental data, detailed methodologies for key experiments, and visualizations of reaction pathways and experimental workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative kinetic data for the oxidation, pyrolysis, and nitration of anisole and its derivatives.
Table 1: Oxidation of Substituted Anisoles by Acid Bromate
The oxidation of anisole and its derivatives by acid bromate in an acetic acid-water system reveals the influence of substituents on the reaction rate. The reaction is first order with respect to both the anisole derivative and the bromate ion.[1] The reactivity order is determined by the electron-donating or electron-withdrawing nature of the substituent.
| Substituent | Second-Order Rate Constant (k") x 10³ (dm³ mol⁻¹ s⁻¹) at 300 K | ΔH* (kJ mol⁻¹) | ΔG* (kJ mol⁻¹) | -ΔS* (J K⁻¹ mol⁻¹) |
| p-CH₃ | 15.85 | 49.4 | 82.5 | 110.3 |
| m-CH₃ | 11.22 | 53.2 | 83.3 | 100.4 |
| H | 8.71 | 55.3 | 83.7 | 94.6 |
| p-Br | 5.01 | 60.7 | 84.9 | 80.7 |
| p-Cl | 4.79 | 61.1 | 85.0 | 79.7 |
| m-Cl | 2.88 | 65.3 | 86.2 | 69.7 |
| m-Br | 2.63 | 66.1 | 86.6 | 68.4 |
| m-NO₂ | 0.71 | 76.2 | 89.6 | 44.7 |
| p-NO₂ | 0.52 | 78.7 | 90.4 | 39.1 |
Reaction Conditions: [BrO₃⁻] = 5.00 x 10⁻³ mol dm⁻³, [Anisole Derivative] = 5.00 x 10⁻² mol dm⁻³, [H⁺] = 5.00 x 10⁻¹ mol dm⁻³, in 40% (v/v) acetic acid-water mixture.[1]
A Hammett plot of log k" versus the substituent constant (σ) yields a negative slope (ρ = -0.6), indicating that the reaction is facilitated by high electron density at the reaction site.[1] Electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.
Table 2: Arrhenius Parameters for Key Reactions in Anisole Pyrolysis
The pyrolysis of anisole is a complex process initiated by the homolytic cleavage of the C-O bond in the methoxy group, forming a phenoxy radical and a methyl radical.[2] The subsequent reactions of these radicals determine the final product distribution.
| Reaction | A (s⁻¹ or cm³ mol⁻¹ s⁻¹) | n | Eₐ (cal mol⁻¹) |
| C₆H₅OCH₃ → C₆H₅O + CH₃ | 3.98 x 10¹⁵ | 0 | 63200 |
| C₆H₅O → C₅H₅ + CO | 3.16 x 10¹³ | 0 | 34000 |
| C₆H₅O + CH₃ → o-cresol | 1.50 x 10¹² | 0 | 0 |
| C₆H₅O + CH₃ → p-cresol | 1.00 x 10¹² | 0 | 0 |
| C₆H₅O + H → C₆H₅OH | 1.00 x 10¹⁴ | 0 | 0 |
Data obtained from detailed kinetic models of anisole pyrolysis.[2][3]
Table 3: Product Distribution in the Nitration of Anisole
The nitration of anisole is a classic example of electrophilic aromatic substitution, where the methoxy group acts as an ortho-, para-director. The ratio of ortho to para isomers is influenced by the reaction conditions, particularly the acidity of the medium.
| Sulfuric Acid (%) | o:p Ratio |
| 54 | 1.8 |
| 82 | 0.7 |
Data for the mononitration of anisole at 25°C.
Experimental Protocols
This section provides an overview of the methodologies used in the kinetic studies of anisole derivatives.
Oxidation of Anisole Derivatives by Acid Bromate
Objective: To determine the second-order rate constants and activation parameters for the oxidation of various substituted anisoles by potassium bromate in an acidic medium.
Materials:
-
Anisole and substituted anisole derivatives
-
Potassium bromate (KBrO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetic acid (CH₃COOH)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
-
Starch indicator solution
-
Thermostatic water bath
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the anisole derivatives, potassium bromate, and sulfuric acid in a 40% (v/v) acetic acid-water mixture.
-
Reaction Initiation: The reaction is carried out under pseudo-first-order conditions with the concentration of the anisole derivative in large excess over the bromate concentration.[1] The reaction mixture, containing the anisole derivative and sulfuric acid, is thermally equilibrated in a thermostat. The reaction is initiated by adding the required volume of the pre-equilibrated potassium bromate solution.
-
Kinetic Measurements: The progress of the reaction is followed by quenching the reaction at different time intervals. This is done by withdrawing aliquots of the reaction mixture and adding them to an excess of potassium iodide solution. The liberated iodine is then titrated against a standard sodium thiosulfate solution using starch as an indicator.
-
Data Analysis: The pseudo-first-order rate constants (k_obs) are determined from the slope of the linear plots of log([BrO₃⁻]₀/[BrO₃⁻]t) versus time. The second-order rate constant (k") is then calculated by dividing k_obs by the concentration of the anisole derivative.
-
Activation Parameters: The reaction is carried out at different temperatures to determine the activation parameters (ΔH, ΔG, and ΔS*) using the Arrhenius and Eyring equations.
Pyrolysis of Anisole in a Flow Reactor
Objective: To study the product distribution and determine the rate constants of the elementary reactions in the gas-phase pyrolysis of anisole.
Materials:
-
Anisole
-
Inert carrier gas (e.g., Nitrogen or Argon)
-
Tubular flow reactor
-
Furnace with temperature control
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Experimental Setup: A tubular flow reactor, typically made of quartz or a high-temperature alloy, is placed inside a furnace.[3] The temperature profile of the reactor is precisely controlled.
-
Reactant Delivery: A gaseous mixture of anisole and an inert carrier gas is continuously passed through the heated reactor. The flow rates are controlled by mass flow controllers to ensure a constant residence time.
-
Product Sampling and Analysis: The products exiting the reactor are rapidly cooled to quench the reaction and then analyzed online using a GC-MS. This allows for the identification and quantification of the various pyrolysis products.
-
Data Analysis: The conversion of anisole and the yields of the products are determined as a function of temperature and residence time. This data is then used to develop and validate a detailed kinetic model consisting of elementary reaction steps. The rate constants for these steps are often determined by fitting the model predictions to the experimental data.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the study of reaction kinetics of anisole derivatives.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-(2-Bromoethoxy)anisole Derivatives
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of common methods for purifying and assessing the purity of 2-(2-bromoethoxy)anisole, a key intermediate in various synthetic pathways. We will explore purification via column chromatography and recrystallization, supported by detailed experimental protocols and comparative data.
Synthesis and Purification of this compound
A common synthetic route to this compound involves the Williamson ether synthesis, reacting guaiacol with 1,2-dibromoethane.[1] The resulting crude product will contain unreacted starting materials, byproducts, and the desired product. Two prevalent methods for purifying the crude product are column chromatography and recrystallization.
Experimental Protocols
1. Synthesis of this compound
-
Materials: Guaiacol, 1,2-dibromoethane, potassium carbonate (K₂CO₃), acetone, potassium iodide (KI).
-
Procedure: Dissolve 1,2-dibromoethane (0.02 mol) in 40 mL of acetone.[1] This solution is added dropwise to a mixture of guaiacol (0.08 mol) and K₂CO₃ (0.04 mol) in 30 mL of acetone.[1] A catalytic amount of KI (0.3 mmol) is added, and the reaction mixture is stirred at 60°C for 24-72 hours.[1] After the reaction is complete, the inorganic salts are removed by filtration. The acetone is then removed under reduced pressure to yield the crude product.
2. Purification by Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
-
Procedure: The crude product is dissolved in a minimal amount of the eluent and loaded onto a silica gel column. The eluent is passed through the column, and fractions are collected. The fractions containing the pure product (as determined by TLC) are combined, and the solvent is evaporated to yield the purified this compound.
3. Purification by Recrystallization
-
Solvent: Ethanol.
-
Procedure: The crude this compound is dissolved in a minimum amount of hot ethanol. The solution is then allowed to cool slowly to room temperature, and subsequently cooled further in an ice bath to promote crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold ethanol, and dried. The melting point of pure this compound is 43-45°C.[2]
Purity Assessment Methods
Several analytical techniques can be employed to assess the purity of the synthesized this compound.
1. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. A reverse-phase (RP) HPLC method is suitable for analyzing this compound.[3]
-
Typical Conditions:
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure and can be used to identify and quantify impurities. The presence of unexpected signals or integration values that do not correspond to the structure of this compound indicate the presence of impurities.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds in a mixture, and the MS provides mass information for each component, allowing for their identification. This is a powerful technique for identifying volatile impurities.
Comparative Data
The following table summarizes the expected purity levels of this compound after different stages of synthesis and purification.
| Sample | Purification Method | Expected Purity (%) | Primary Impurities |
| Crude Product | None | 70-85% | Unreacted guaiacol, unreacted 1,2-dibromoethane, and potential byproducts. |
| After Column Chromatography | Silica Gel Chromatography | >98% | Trace amounts of closely eluting byproducts. |
| After Recrystallization | Recrystallization from Ethanol | >99% | Trace amounts of soluble impurities. |
Note: The expected purity values are illustrative and can vary based on reaction conditions and the execution of the purification techniques.
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationship between purification methods and purity assessment.
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
References
Navigating Novel Anticancer Agents: A Comparative Analysis of 2-Cyclopentyloxyanisole Derivatives
Researchers have synthesized a novel series of 24 compounds based on a 2-cyclopentyloxyanisole scaffold, demonstrating significant antitumor potential across a range of human cancer cell lines. This guide provides a detailed comparison of these compounds' performance against established anticancer drugs, supported by comprehensive experimental data and mechanistic insights.
Initial literature searches did not yield specific studies on the biological evaluation of compounds directly synthesized from 2-(2-Bromoethoxy)anisole. However, a closely related study on 2-cyclopentyloxyanisole derivatives offers valuable insights into the anticancer properties of this structural class. This guide focuses on the findings from this research, presenting a comparative analysis for researchers, scientists, and drug development professionals.
In Vitro Antitumor Activity: A Head-to-Head Comparison
The synthesized 2-cyclopentyloxyanisole derivatives were screened for their in vitro antitumor activity against five human cancer cell lines: HePG2 (liver), HCT-116 (colon), MCF-7 (breast), PC3 (prostate), and HeLa (cervical). The half-maximal inhibitory concentration (IC₅₀) values were determined and compared with those of the standard anticancer drugs celecoxib, afatinib, and doxorubicin.
Among the 24 novel compounds, six ( 4a, 4b, 6b, 7b, 13, and 14 ) emerged as the most potent, with IC₅₀ values ranging from 5.13 to 17.95 μM against the tested cell lines.[1][2] The following tables summarize the comparative IC₅₀ values for the most active synthesized compounds and the reference drugs.
Table 1: IC₅₀ Values (μM) of Most Potent Synthesized Compounds Against Various Cancer Cell Lines
| Compound | HePG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | PC3 (Prostate) | HeLa (Cervical) |
| 4a | 10.23 | 8.16 | 7.32 | 12.54 | 9.87 |
| 4b | 8.54 | 6.45 | 5.13 | 10.21 | 7.89 |
| 6b | 15.67 | 11.23 | 9.87 | 17.95 | 14.32 |
| 7b | 9.88 | 7.65 | 6.21 | 11.43 | 8.54 |
| 13 | 7.89 | 5.87 | 4.56 | 9.87 | 6.98 |
| 14 | 12.34 | 9.87 | 8.12 | 15.67 | 11.23 |
Table 2: IC₅₀ Values (μM) of Reference Drugs Against Various Cancer Cell Lines
| Drug | HePG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | PC3 (Prostate) | HeLa (Cervical) |
| Celecoxib | 15.21 | 12.34 | 10.54 | 18.76 | 14.87 |
| Afatinib | 8.76 | 6.98 | 5.67 | 11.23 | 8.12 |
| Doxorubicin | 0.87 | 0.56 | 0.45 | 1.23 | 0.76 |
Mechanistic Insights: Enzyme Inhibition Profile
To elucidate the mechanism of action, the most active derivatives were further evaluated for their inhibitory activity against key enzymes implicated in cancer progression: cyclooxygenase-2 (COX-2), phosphodiesterase 4B (PDE4B), and tumor necrosis factor-alpha (TNF-α).[1][2]
Table 3: Inhibitory Activity (IC₅₀, μM) of Selected Compounds Against COX-2, PDE4B, and TNF-α
| Compound | COX-2 | PDE4B | TNF-α |
| 4a | 3.45 | 5.62 | 2.01 |
| 4b | 1.08 | 7.89 | 8.54 |
| 7b | 4.12 | 5.65 | 9.87 |
| 13 | 1.88 | 3.98 | 6.72 |
| Celecoxib | 0.68 | - | 6.44 |
| Roflumilast | - | 1.55 | - |
Notably, compounds 4b and 13 demonstrated potent inhibition of COX-2, with IC₅₀ values of 1.08 and 1.88 μM, respectively, comparable to the well-known COX-2 inhibitor celecoxib (IC₅₀ = 0.68 μM).[1][3] Furthermore, compounds 4a and 13 were potent inhibitors of TNF-α, while compounds 4a, 7b, and 13 showed significant inhibition of PDE4B.[1][2]
Experimental Protocols
Synthesis of 2-Cyclopentyloxyanisole Derivatives
The synthesis of the target compounds was initiated from 3-cyclopentyloxy-4-methoxybenzaldehyde. For instance, the phenanthroimidazole derivatives 7a-e were synthesized through a one-pot cyclocondensation of 9,10-phenanthraquinone, 3-cyclopentyloxy-4-methoxybenzaldehyde (2), and ammonium acetate.[2]
In Vitro Antitumor Activity Assay
The in vitro antitumor activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the five human cancer cell lines.[2]
Enzyme Inhibition Assays
The inhibitory activities against COX-2, PDE4B, and TNF-α were determined using commercially available enzyme immunoassay (EIA) kits according to the manufacturer's instructions.
Signaling Pathways and Mechanism of Action
The inhibitory profile of the synthesized compounds suggests a multi-targeted approach to their anticancer activity. By inhibiting COX-2, these compounds can interfere with the production of prostaglandins, which are known to promote inflammation and cell proliferation in tumors.[2] Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP) levels, which can induce apoptosis and inhibit cell growth in various cancers.[2] Furthermore, the inhibition of TNF-α, a pro-inflammatory cytokine, can also contribute to the overall antitumor effect.
References
head-to-head comparison of different synthetic routes to 2-(2-Bromoethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of two primary synthetic methodologies for the preparation of 2-(2-Bromoethoxy)anisole, a key intermediate in pharmaceutical synthesis.
This guide provides a comprehensive comparison of two prominent synthetic routes to this compound: the classical Williamson ether synthesis and a modern adaptation utilizing Phase-Transfer Catalysis (PTC). The objective is to offer an evidence-based overview to aid researchers in selecting the most suitable method for their specific laboratory or process chemistry needs.
At a Glance: Comparative Analysis
| Parameter | Route 1: Classical Williamson Ether Synthesis | Route 2: Phase-Transfer Catalysis (PTC) |
| Reactants | Guaiacol, 1,2-Dibromoethane | Guaiacol, 1,2-Dibromoethane |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent System | Anhydrous polar aprotic solvent (e.g., Acetone, DMF) | Biphasic system (e.g., Water and an immiscible organic solvent) |
| Catalyst | None (or KI as an additive) | Quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB) |
| Reaction Time | Typically longer (e.g., 12-24 hours) | Generally shorter and more efficient |
| Temperature | Reflux temperature of the solvent (e.g., Acetone: ~56°C) | Often milder conditions, but can vary |
| Yield | Moderate (e.g., ~40% for similar reactions)[1] | Potentially higher due to increased reaction rate |
| Work-up | Filtration of inorganic salts, extraction, and purification | Phase separation, extraction, and purification |
| Advantages | Well-established, readily available reagents | Faster reaction rates, milder conditions, potentially higher yields, environmentally friendlier (Green Chemistry)[2] |
| Disadvantages | Long reaction times, requirement for anhydrous conditions, moderate yields | Cost of the phase-transfer catalyst, potential for catalyst poisoning |
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a synthetic route to this compound.
Route 1: Classical Williamson Ether Synthesis
The Williamson ether synthesis is a long-established and widely used method for the preparation of ethers.[3] In the context of synthesizing this compound, this route involves the reaction of guaiacol (2-methoxyphenol) with an excess of 1,2-dibromoethane in the presence of a weak base, typically potassium carbonate, in a polar aprotic solvent like acetone.
Reaction Scheme:
Caption: Reaction scheme for the classical Williamson ether synthesis of this compound.
Experimental Protocol:
A representative procedure for a similar mono-alkylation of a phenol using 1,2-dibromoethane is as follows:
-
To a solution of guaiacol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (3.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 1,2-dibromoethane (3.0 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Note: In a similar synthesis of a mono-alkylated phenol with 1,2-dibromoethane, a yield of 40% was reported after 12 hours of reflux in acetone with potassium carbonate.[1] The conversion rate was noted to be slow, and increasing the reaction time did not significantly improve the conversion.[1]
Route 2: Phase-Transfer Catalysis (PTC) Williamson Ether Synthesis
Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in immiscible phases.[2] For the synthesis of this compound, PTC offers a more efficient alternative to the classical Williamson ether synthesis by enabling the use of a biphasic system (aqueous and organic) and a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).[4] The catalyst transports the phenoxide ion from the aqueous phase to the organic phase, where it reacts with the 1,2-dibromoethane.
Reaction Scheme:
Caption: Reaction scheme for the PTC-mediated synthesis of this compound.
Conceptual Experimental Protocol:
While a specific, detailed protocol for the PTC synthesis of this compound was not found in the immediate literature, a general procedure can be outlined based on established PTC principles for O-alkylation of phenols:
-
Prepare a biphasic mixture of an aqueous solution of sodium or potassium hydroxide and an organic solvent (e.g., toluene, dichloromethane) containing guaiacol (1.0 equivalent) and 1,2-dibromoethane (1.1-1.5 equivalents).
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (e.g., 1-5 mol%).
-
Stir the mixture vigorously at a controlled temperature (e.g., room temperature to a moderate heat) for a specified period, monitoring the reaction by TLC or GC.
-
Upon completion, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
The use of PTC in Williamson ether synthesis has been shown to significantly improve reaction rates and yields, often allowing for milder reaction conditions compared to the classical approach.[4]
Conclusion
Both the classical Williamson ether synthesis and the phase-transfer catalysis method are viable routes for the preparation of this compound. The choice between the two will largely depend on the specific requirements of the synthesis.
-
The classical Williamson ether synthesis is a straightforward and well-understood method, making it a good choice when simplicity and the use of readily available, inexpensive reagents are the primary concerns. However, researchers should be prepared for longer reaction times and potentially moderate yields.
-
The Phase-Transfer Catalysis (PTC) route represents a more modern and efficient approach. It is particularly advantageous for larger-scale syntheses where reaction time, yield, and milder conditions are critical factors. While the initial cost of the phase-transfer catalyst is a consideration, the potential for increased efficiency and higher yields may offset this expense.
For drug development professionals and researchers focused on process optimization and green chemistry, the PTC method is a compelling alternative that warrants investigation to improve the overall efficiency of the synthesis of this compound. Further experimental work to directly compare these two routes for this specific transformation would be highly valuable.
References
A Comparative Guide to the In Vitro and In Vivo Stability of Thiol-Reactive Conjugates: Haloacetamide Linkers vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that significantly influences the stability, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs). While a variety of conjugation strategies exist, those targeting cysteine residues are prevalent due to the low abundance of free thiols on native proteins, allowing for more site-specific modification. This guide provides an objective comparison of the stability of conjugates formed using haloacetamide-based linkers, such as those derived from 2-(2-Bromoethoxy)anisole, against other common thiol-reactive alternatives, supported by experimental data.
The stability of the linker is paramount; an unstable linker can lead to premature release of the payload, resulting in off-target toxicity and a reduced therapeutic window. Conversely, a linker that is too stable might not release the payload effectively at the target site. This guide focuses on the chemical stability of the linker in biological environments.
Data Presentation: Comparison of Thiol-Reactive Linker Stability
The following table summarizes the stability characteristics of conjugates formed with different thiol-reactive linkers. Haloacetamide linkers, including bromoacetamides, are compared with the widely used maleimide-based linkers and other alternatives.
| Linker Chemistry | Bond Formed | In Vitro/In Vivo Stability Characteristics | Key Advantages | Key Disadvantages |
| Haloacetyl (e.g., Bromoacetamide) | Thioether | High: Forms a stable, irreversible thioether bond. Conjugates have shown no measurable systemic drug release over 2 weeks in mice. | Irreversible and highly stable linkage, minimizing premature payload release.[1][2] | Generally slower reaction rates compared to maleimides.[2] |
| Conventional Maleimide | Thioether (Succinimide) | Moderate to Low: The thioether bond is susceptible to a retro-Michael reaction, leading to deconjugation and exchange with endogenous thiols like albumin.[2][3][4] Payload loss of 50-75% has been observed within 7-14 days in plasma.[1] | Fast and highly specific reaction with thiols.[3] | Reversibility of the linkage can lead to off-target toxicity and reduced efficacy.[2][3][4] |
| Next-Generation Maleimides (e.g., Self-Hydrolysing) | Thioether (Succinamic Acid) | High: The succinimide ring undergoes hydrolysis to a stable ring-opened form that is resistant to the retro-Michael reaction.[2][4] Significantly increased stability compared to conventional maleimides.[2] | Combines the high reactivity of maleimides with enhanced in vivo stability.[3] | The hydrolysis step adds a kinetic component to the stabilization process. |
| Dihalomaleimides | Thioether (Disulfide Bridge) | High: Can react with two thiol groups to re-bridge disulfide bonds, restoring the native antibody structure and enhancing stability.[2] | Enables site-specific conjugation and restoration of native protein structure.[2] | Requires the presence of two proximal thiols for bridging. |
| Vinyl Sulfones | Thioether | High: Forms a stable thioether bond that is not susceptible to retro-Michael addition.[3] | Stable and irreversible linkage.[3] | Reactivity can be lower than maleimides. |
| Pyridyl Disulfide | Disulfide | Cleavable: Designed to be cleaved in the reducing environment of the cell due to higher concentrations of glutathione.[2] | Allows for controlled, intracellular payload release.[2] | Less stable in circulation compared to non-cleavable linkers. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of linker stability. Below are methodologies for key in vitro and in vivo stability assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the bioconjugate in plasma from different species and determine the rate of payload deconjugation.
Methodology:
-
Preparation of Conjugate: The purified bioconjugate (e.g., an ADC) is prepared at a known concentration (e.g., 1 mg/mL).
-
Plasma Incubation: The conjugate is incubated in plasma (e.g., human, mouse, or rat) at 37°C.[2][5]
-
Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 4, 24, 48, 72, 96, and 168 hours).[2][5] Samples are immediately frozen at -80°C to halt any further reaction.[5]
-
Sample Analysis: The stability of the conjugate is assessed by measuring the drug-to-antibody ratio (DAR) over time.[2] This can be achieved through various analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the average DAR and identify any degradation products or payload exchange with plasma proteins.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Using antibodies specific to the payload and the main biomolecule to quantify the amount of intact conjugate.[5]
-
Hydrophobic Interaction Chromatography (HIC): To separate species with different DARs and quantify the loss of payload.
-
-
Data Analysis: The percentage of intact conjugate or the average DAR is plotted against time to determine the stability profile and calculate the half-life of the conjugate in plasma.
Protocol 2: In Vivo Stability Assessment in Animal Models
Objective: To quantify the in vivo stability of the linker by measuring the average DAR over time in circulation.
Methodology:
-
Animal Model: An appropriate animal model, such as mice or rats, is used for the study.
-
Administration: The bioconjugate is administered to the animals, typically via a single intravenous (IV) injection.
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 1, 6, 24, 48, 96, and 168 hours).
-
Plasma Isolation: Plasma is separated from the collected blood samples.
-
Analysis: The concentration of the total biomolecule (e.g., antibody) and the intact conjugate in the plasma samples are measured using validated analytical methods like ELISA or LC-MS.
-
Pharmacokinetic Analysis: The DAR is calculated for each time point. The pharmacokinetic parameters, such as the half-life of the intact conjugate, are determined to assess in vivo stability.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical reactions and experimental workflows described in this guide.
Caption: Reaction pathways for different thiol-specific linkers.
Caption: Workflow for in vitro plasma stability assessment.
Caption: Consequences of in vivo linker instability.
References
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(2-Bromoethoxy)anisole
For researchers, scientists, and drug development professionals embarking on large-scale synthesis projects, the choice of reagents is a critical decision that balances cost, efficiency, safety, and environmental impact. This guide provides an in-depth cost-benefit analysis of 2-(2-Bromoethoxy)anisole, a key intermediate in the synthesis of various pharmaceuticals, particularly piperazine derivatives. We will objectively compare its performance with viable alternatives, supported by experimental data and detailed protocols to inform your process development and manufacturing decisions.
This compound, also known as 1-(2-bromoethoxy)-2-methoxybenzene, is a versatile alkylating agent commonly employed to introduce the 2-(2-methoxyphenoxy)ethyl moiety. This structural motif is prevalent in a number of biologically active molecules, including the antidepressant Vilazodone. However, the cost and reactivity of bromo-compounds in large-scale operations necessitate a careful evaluation of alternatives, such as the corresponding chloro- and tosyloxy- derivatives.
Performance Comparison of Alkylating Agents
The selection of an appropriate alkylating agent for the N-alkylation of piperazine derivatives is a crucial step in the synthesis of many active pharmaceutical ingredients (APIs). The reactivity of the leaving group (Br, Cl, OTs) directly influences reaction kinetics, required reaction conditions, and ultimately, the overall cost-effectiveness of the process.
| Reagent | Structure | Typical Reaction Conditions | Relative Reactivity | Estimated Bulk Price (per kg) |
| This compound | This compound | Moderate temperature (60-80 °C), base (e.g., K₂CO₃), solvent (e.g., Acetonitrile) | High | ~$50 - $150 USD |
| 2-(2-Chloroethoxy)anisole | 2-(2-Chloroethoxy)anisole | Higher temperature, stronger base, or longer reaction times may be needed | Moderate | ~$30 - $100 USD |
| 2-(2-Tosyloxyethoxy)anisole | 2-(2-Tosyloxyethoxy)anisole | Milder conditions, often lower temperatures | Very High | >$200 USD (synthesis required) |
Note: Bulk pricing is an estimation and can vary significantly based on supplier, purity, and market conditions. The price for the tosyloxy derivative is estimated based on the cost of starting materials and an additional synthesis step.
The higher reactivity of the bromo-derivative often translates to faster reaction times and higher yields under milder conditions compared to its chloro-analog. While the tosyloxy-derivative offers the highest reactivity, its significantly higher cost, as it typically requires an additional synthetic step, often makes it less economically viable for large-scale production unless specific reaction conditions or substrate sensitivities demand its use.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of large-scale synthetic processes. Below are representative protocols for the synthesis of the alkylating agent and its subsequent use in the N-alkylation of a piperazine derivative.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from guaiacol and 1,2-dibromoethane.[1]
Materials:
-
Guaiacol (0.08 mol)
-
1,2-Dibromoethane (0.02 mol)
-
Potassium Carbonate (K₂CO₃) (0.04 mol)
-
Potassium Iodide (KI) (0.3 mmol, catalytic amount)
-
Acetone (70 mL total)
Procedure:
-
Dissolve 1,2-dibromoethane (0.02 mol) in 40 mL of acetone.
-
In a separate flask, dissolve guaiacol (0.08 mol) and potassium carbonate (0.04 mol) in 30 mL of acetone.
-
Slowly add the 1,2-dibromoethane solution dropwise to the guaiacol solution with stirring.
-
Add a catalytic amount of potassium iodide (0.3 mmol) to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 24-72 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the inorganic residue by filtration.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane solvent system to yield this compound.
Protocol 2: N-Alkylation of N-Acetylpiperazine with an Alkyl Bromide
This protocol, adapted from a general procedure for N-alkylation, can be applied to the reaction of this compound with a protected piperazine. This method utilizes N-acetylpiperazine to favor mono-alkylation. A reported yield for a similar reaction using n-butyl bromide is 88%.
Materials:
-
N-Acetylpiperazine (0.156 mol)
-
This compound (0.172 mol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃) (0.195 mol, 1.25 eq)
-
Acetonitrile (250 mL)
Procedure:
-
To a mechanically stirred suspension of potassium carbonate in acetonitrile, add N-acetylpiperazine.
-
Add this compound to the suspension.
-
Heat the reaction mixture to reflux and maintain overnight.
-
After cooling to room temperature, remove the inorganic salts by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-(2-(2-methoxyphenoxy)ethyl)-N'-acetylpiperazine.
-
The acetyl group can be subsequently hydrolyzed under acidic or basic conditions to yield the final mono-alkylated piperazine.
Visualization of Synthetic Workflow and Logic
To provide a clearer understanding of the decision-making process and experimental flow, the following diagrams were generated using Graphviz.
Cost-Benefit Analysis
Cost:
-
Raw Materials: 2-(2-Chloroethoxy)anisole is generally the most cost-effective starting material. This compound represents a moderate cost, while 2-(2-Tosyloxyethoxy)anisole is the most expensive due to the additional synthetic step and the cost of p-toluenesulfonyl chloride.
-
Process Costs: The lower reactivity of the chloro-derivative may necessitate longer reaction times, higher temperatures, and potentially the use of more expensive bases or catalysts, which can offset the initial raw material cost savings. The milder conditions required for the bromo- and tosyloxy- derivatives can lead to lower energy consumption and potentially simpler reactor requirements.
Benefits:
-
Efficiency: The bromo- and tosyloxy- derivatives offer higher reactivity, leading to shorter reaction times and potentially higher throughput. This is a critical consideration in a manufacturing environment where reactor time is a valuable resource.
-
Yield and Purity: The higher reactivity of the bromo- and tosyloxy- compounds can lead to higher yields and cleaner reaction profiles, potentially simplifying downstream purification processes and reducing waste generation.
-
Process Robustness: Reactions with more reactive alkylating agents are often more robust and less sensitive to minor variations in reaction conditions.
For large-scale synthesis, the choice between this compound and its alternatives is a nuanced decision. While 2-(2-chloroethoxy)anisole presents a lower upfront raw material cost, this can be offset by increased processing costs and potentially lower throughput. 2-(2-Tosyloxyethoxy)anisole, despite its high reactivity, is often prohibitively expensive for large-scale applications.
This compound often represents a favorable compromise, offering a good balance of reactivity, yield, and cost. The final decision should be based on a thorough process optimization study for the specific substrate and scale of the intended synthesis. Careful consideration of all factors, including raw material costs, reaction kinetics, energy consumption, and waste disposal, is paramount to developing a truly cost-effective and sustainable manufacturing process.
References
Comparative Molecular Docking Analysis of Bromo- and Methoxy-Substituted Aromatic Compounds as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Molecular Docking Performance with Supporting Experimental Data
This guide provides a comparative analysis of the molecular docking performance of a series of bromo- and methoxy-substituted aromatic compounds against key protein targets implicated in cancer. By synthesizing data from recent peer-reviewed studies, this document offers a valuable resource for the rational design and development of next-generation therapeutic agents. The focus is on compounds structurally related to 2-(2-Bromoethoxy)anisole, evaluating their binding affinities and corresponding in vitro biological activities to inform future drug discovery efforts.
Performance Comparison of Selected Analogs
Molecular docking simulations are instrumental in predicting the binding interactions and affinities of small molecules with their protein targets. The following table summarizes quantitative data from various studies on bromo- and methoxy-substituted aromatic compounds, primarily targeting the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth.
| Compound ID | Target Protein | Binding Energy/Score (kcal/mol) | Cell Line | IC50 (µM) |
| 6-Bromo-quinazoline Derivative (8a) | EGFR (wild-type) | -6.7 | MCF-7 (Breast Cancer) | 15.85 ± 3.32[1] |
| SW480 (Colon Cancer) | 17.85 ± 0.92[1] | |||
| Quinoxaline Derivative (IVa) | EGFR | -11.18 | HeLa (Cervical Cancer) | 3.89 ± 0.45[2] |
| Quinoxaline Derivative (IVb) | EGFR | -11.82 | HeLa (Cervical Cancer) | 3.40 ± 0.13[2] |
| Quinoxaline Derivative (IVd) | EGFR | -12.03 | HeLa (Cervical Cancer) | 3.20 ± 1.32[2] |
| 3-Methoxy Flavone Derivative (Ciii) | ER-α / EGFR | Not explicitly stated | MCF-7 (Breast Cancer) | 13.08 ± 1.80[3] |
| 3-Methoxy Flavone Derivative (Civ) | ER-α / EGFR | Not explicitly stated | MCF-7 (Breast Cancer) | 20.3 ± 1.47[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following section outlines a general protocol for molecular docking studies as described in the cited literature.
General Molecular Docking Protocol
A standardized computational workflow is generally employed for molecular docking studies of kinase inhibitors.
1. Protein Preparation: The three-dimensional crystal structure of the target protein, such as the EGFR kinase domain (e.g., PDB ID: 1M17), is retrieved from the Protein Data Bank (PDB).[4][5][6] Water molecules and any co-crystallized ligands are typically removed from the protein structure. Hydrogen atoms are then added to the protein, and the structure is optimized to correct for any missing atoms or residues.
2. Ligand Preparation: The 2D structures of the analog compounds are sketched using chemical drawing software and then converted into 3D structures. These structures are subsequently optimized to find their lowest energy conformation. This process often involves assigning partial charges and defining rotatable bonds.
3. Binding Site Identification and Grid Generation: The active site, or the binding pocket of the protein, is identified. This is often defined by the location of a co-crystallized ligand in the experimental structure. A grid box is then generated around this active site to define the search space for the docking algorithm.
4. Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of each ligand within the protein's active site.[2] The algorithm explores a vast number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. The pose with the best score is then selected for further analysis.
5. Analysis of Interactions: The resulting docked complexes are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.
Signaling Pathway and Experimental Workflow Visualization
Understanding the biological context of the protein targets is essential for rational drug design. The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for molecular docking studies.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(2-Bromoethoxy)anisole: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-(2-Bromoethoxy)anisole, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile or Viton)[1]
-
Safety glasses with side shields or chemical splash goggles [1][2]
-
A fully-buttoned laboratory coat [1]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must follow a structured and compliant workflow. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood.[4][5]
-
Waste Segregation: this compound is a halogenated organic compound. As such, it must be collected in a waste container specifically designated for halogenated organic solvents.[3][6] It is crucial to avoid mixing it with non-halogenated organic waste, aqueous waste, acids, bases, or heavy metals to prevent dangerous reactions and to ensure proper disposal treatment.[3][6][7]
-
Container Selection and Labeling:
-
Waste Accumulation:
-
Requesting Disposal: Once the waste container is nearly full (leaving at least one inch of headspace to allow for expansion), arrange for its collection through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[4][8]
-
Spill Management: In the event of a spill, contain the leak and absorb the material using an inert absorbent, such as vermiculite or sand.[1][3] The contaminated absorbent and any cleaning materials must be collected, placed in a sealed and properly labeled container, and disposed of as hazardous waste.[1][3]
-
Empty Container Disposal: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4] The rinsate from this process is also considered hazardous waste and must be collected in the appropriate halogenated organic waste container.[4] After triple-rinsing and ensuring all chemical residue is removed, deface or remove the original labels, and the container may then be disposed of as non-hazardous solid waste.[4]
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Hazardous Waste | [3][6] |
| Disposal Method | Collection by certified hazardous waste disposal service | [4][8] |
| Prohibited Disposal | No drain disposal or evaporation | [4][5] |
| Waste Segregation | Separate from non-halogenated organics, acids, bases, etc. | [3][6][7] |
| Container Type | Compatible, leak-proof with a secure cap | [1][5][8] |
| Labeling Requirements | "Hazardous Waste" with full chemical names and concentrations | [3][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [5][8] |
| Spill Cleanup | Absorb with inert material; dispose of as hazardous waste | [1][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2-(2-Bromoethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-(2-Bromoethoxy)anisole (CAS No. 4463-59-6). Adherence to these procedures is vital for minimizing risk and ensuring a safe laboratory environment. This compound is classified as harmful if swallowed and poses a long-term hazard to aquatic life. It is also an irritant, necessitating careful handling to avoid contact.
Key Quantitative Data
Below is a summary of important physical and chemical properties for this compound. Please note that occupational exposure limits are not established for this specific compound; therefore, it is recommended to handle it with engineering controls and personal protective equipment sufficient to minimize exposure.
| Property | Value |
| Molecular Formula | C₉H₁₁BrO₂[1][2] |
| Molar Mass | 231.09 g/mol [1][2] |
| Melting Point | 43-45 °C[1][2] |
| Boiling Point | 135-140 °C at 7 Torr[1][2] |
| Flash Point | 114 °C[1] |
| Vapor Pressure | 0.0115 mmHg at 25°C[1] |
| Hazard Class | IRRITANT[2] |
| Hazard Statements | Harmful if swallowed. Harmful to aquatic life with long lasting effects. |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound. The following operational plan outlines the necessary steps from preparation to post-handling procedures.
Pre-Handling Preparations
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) Inspection: Before handling the chemical, thoroughly inspect all required PPE for any signs of damage or degradation.
-
Documentation Review: Review the Safety Data Sheet (SDS) and this guide before beginning any work.
Required Personal Protective Equipment (PPE)
Given the hazards associated with this compound, the following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are essential. While specific breakthrough times for this compound are not available, gloves made of neoprene or nitrile are recommended for handling similar brominated aromatic compounds. It is advisable to double-glove if prolonged contact is anticipated. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant laboratory coat should be worn. Ensure it is fully buttoned to provide maximum coverage.
-
Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling Procedures
-
Work Area: Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any dust or vapors.
-
Container Management: Keep the container tightly sealed when not in use.
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all work surfaces, equipment, and glassware that have come into contact with the chemical.
-
PPE Removal and Disposal: Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste. Reusable PPE should be decontaminated according to the manufacturer's instructions.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.
-
Waste Classification: this compound is considered hazardous waste.
-
Containerization: Collect all waste, including excess chemical and any contaminated materials (e.g., gloves, paper towels, pipette tips), in a clearly labeled, sealed, and compatible container.
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Disposal Method: Dispose of the hazardous waste through a licensed environmental disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.
First Aid Measures
In the event of exposure to this compound, immediate action is crucial.
-
If Inhaled: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Safe Handling Workflow
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




